2-Bromo-5-chloro-3-methylpyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloro-3-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXSLISYCFTQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855734 | |
| Record name | 2-Bromo-5-chloro-3-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260664-82-1 | |
| Record name | 2-Bromo-5-chloro-3-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Bromo-5-chloro-3-methylpyrazine
For researchers, scientists, and professionals in drug development, 2-Bromo-5-chloro-3-methylpyrazine has emerged as a significant heterocyclic organic compound. Its unique molecular structure makes it a valuable intermediate and building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of its chemical and physical properties, safety protocols, and applications.
Core Properties and Identification
CAS Number: 1260664-82-1[1][2][3][4]
2-Bromo-5-chloro-3-methylpyrazine is a substituted pyrazine derivative with the molecular formula C5H4BrClN2.[1][2] Its structure, featuring a pyrazine ring with bromine, chlorine, and a methyl group, provides distinct reactivity that is crucial for its role in chemical synthesis.[1]
Physicochemical Data
A summary of the key physical and chemical properties of 2-Bromo-5-chloro-3-methylpyrazine is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 207.45 g/mol | [1][2] |
| Appearance | Colorless to white to yellow to pink to brown liquid, semi-solid, or solid; Light yellow solid | [1] |
| Boiling Point | 223.3 ± 35.0 °C at 760 mmHg | [1] |
| Density | ~1.7 ± 0.1 g/cm³ | [1] |
| Purity | Typically ≥98% | [1][4] |
| Storage Temperature | Inert atmosphere, 2-8°C |
Synthesis and Experimental Protocols
A logical workflow for a potential synthesis is outlined in the diagram below.
Caption: A potential synthetic workflow for 2-Bromo-5-chloro-3-methylpyrazine.
Applications in Research and Drug Development
The pyrazine scaffold is a common feature in many biologically active molecules.[5] Consequently, 2-Bromo-5-chloro-3-methylpyrazine serves as a crucial intermediate in the synthesis of novel compounds for various therapeutic areas.
-
Pharmaceutical Synthesis: The compound's reactive sites, provided by the bromine and chlorine atoms, allow for versatile substitution reactions to build more complex molecules.[1] It is particularly noted for its use in developing compounds targeting neurological disorders and as antimicrobial agents.[1][6] The broader class of pyrazines has shown promise in developing antituberculosis and anticancer drugs.[5]
-
Agrochemicals: This pyrazine derivative is also utilized in the formulation of new agrochemicals, including herbicides and insecticides.[6]
The logical relationship of its application is visualized below.
Caption: Applications of 2-Bromo-5-chloro-3-methylpyrazine.
Safety and Handling
Proper handling of 2-Bromo-5-chloro-3-methylpyrazine is crucial due to its potential hazards. The available safety data indicates the following:
Hazard Statements:
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Signal Word: Danger
Precautionary Statements: A comprehensive list of precautionary statements includes P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water).
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use it in a well-ventilated area with appropriate personal protective equipment (PPE).
Conclusion
2-Bromo-5-chloro-3-methylpyrazine is a key chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical development. Its well-defined properties and versatile reactivity make it a valuable tool for synthetic chemists. Adherence to strict safety protocols is essential when working with this compound to mitigate its potential health hazards. As research continues, the applications of this and related pyrazine derivatives are expected to expand, contributing to the discovery of new and improved chemical entities.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-chloro-3-methylpyrazine, a key intermediate in the pharmaceutical and fine chemical industries. This document outlines a probable synthetic route, detailed experimental protocols, and methods for structural elucidation and purity assessment.
Introduction
2-Bromo-5-chloro-3-methylpyrazine (CAS No: 1260664-82-1) is a halogenated pyrazine derivative with significant applications in organic synthesis.[1] Its unique substitution pattern makes it a valuable building block for the development of novel pharmaceutical agents and other specialized chemicals. This guide serves as a technical resource for researchers engaged in the synthesis and application of this compound.
Table 1: Physicochemical Properties of 2-Bromo-5-chloro-3-methylpyrazine
| Property | Value | Reference |
| CAS Number | 1260664-82-1 | [1][2] |
| Molecular Formula | C₅H₄BrClN₂ | [2] |
| Molecular Weight | 207.46 g/mol | [2] |
| Appearance | Light yellow to off-white crystalline solid | [1] |
| Boiling Point | 223.3 ± 35.0 °C at 760 mmHg | [1] |
Synthesis of 2-Bromo-5-chloro-3-methylpyrazine
The most plausible and widely utilized method for the synthesis of 2-Bromo-5-chloro-3-methylpyrazine is the Sandmeyer reaction. This reaction involves the diazotization of the corresponding amino-pyrazine precursor, 2-amino-5-chloro-3-methylpyrazine, followed by a copper(I) bromide-mediated substitution.
Proposed Synthetic Pathway
The synthesis is a two-step process starting from the commercially available 2-amino-5-chloro-3-methylpyrazine. The first step is the formation of a diazonium salt, which is then converted to the final product in the presence of a bromide source and a copper catalyst.
Caption: Proposed synthesis of 2-Bromo-5-chloro-3-methylpyrazine.
Experimental Protocol
This protocol is based on established procedures for Sandmeyer reactions on similar heterocyclic amines.
Materials:
-
2-amino-5-chloro-3-methylpyrazine
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-chloro-3-methylpyrazine in hydrobromic acid (48%) cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 2-Bromo-5-chloro-3-methylpyrazine.
-
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Bromo-5-chloro-3-methylpyrazine. The following are the standard analytical techniques employed.
Caption: Workflow for the characterization of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Table 2: Predicted ¹H NMR Data for 2-Bromo-5-chloro-3-methylpyrazine (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Singlet | 1H | Pyrazine ring H |
| ~2.6 | Singlet | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Data for 2-Bromo-5-chloro-3-methylpyrazine (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-Cl |
| ~148 | C-Br |
| ~145 | C-CH₃ |
| ~135 | C-H |
| ~22 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Expected Mass Spectrometry Data for 2-Bromo-5-chloro-3-methylpyrazine
| m/z | Interpretation |
| 206/208/210 | [M]⁺ (Molecular ion peaks showing isotopic pattern for Br and Cl) |
| 127/129 | [M-Br]⁺ |
| 171/173 | [M-Cl]⁺ |
| 191/193/195 | [M-CH₃]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Expected IR Absorption Bands for 2-Bromo-5-chloro-3-methylpyrazine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~1550 | Medium | C=N stretch (pyrazine ring) |
| ~1450 | Medium | C=C stretch (pyrazine ring) |
| ~1100 | Strong | C-Cl stretch |
| ~600 | Strong | C-Br stretch |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 2-Bromo-5-chloro-3-methylpyrazine. The proposed Sandmeyer reaction is a reliable method for its preparation. The comprehensive characterization techniques outlined are essential for verifying the structure and ensuring the purity of the final product, which is critical for its application in research and development, particularly in the pharmaceutical industry.
References
An In-depth Technical Guide to 2-Bromo-5-chloro-3-methylpyrazine for Researchers and Drug Development Professionals
Introduction
2-Bromo-5-chloro-3-methylpyrazine is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of complex organic molecules. Its unique electronic and steric properties, conferred by the pyrazine core and the bromo, chloro, and methyl substituents, make it a versatile intermediate in the fields of pharmaceutical and agrochemical research and development. This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and its role in synthetic chemistry.
Chemical Structure and IUPAC Name
The chemical structure of 2-Bromo-5-chloro-3-methylpyrazine is characterized by a pyrazine ring substituted at the 2-position with a bromine atom, at the 5-position with a chlorine atom, and at the 3-position with a methyl group.
-
IUPAC Name: 2-bromo-5-chloro-3-methylpyrazine[1]
-
Canonical SMILES: CC1=NC(=CN=C1Br)Cl[1]
-
InChI Key: DDXSLISYCFTQCY-UHFFFAOYSA-N[1]
The presence of two different halogen atoms at electronically distinct positions on the pyrazine ring allows for selective functionalization, making it a valuable synthon for creating diverse molecular architectures.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of 2-Bromo-5-chloro-3-methylpyrazine is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrClN₂ | [1][2] |
| Molecular Weight | 207.45 g/mol | [1] |
| Appearance | Light yellow solid | [2][3] |
| Boiling Point | 223.3 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| CAS Number | 1260664-82-1 | [1][2] |
Role in Synthetic Chemistry
2-Bromo-5-chloro-3-methylpyrazine is a key intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals.[2][3][4] The pyrazine scaffold is a common feature in many biologically active compounds. The bromo and chloro substituents on the pyrazine ring serve as reactive handles for various cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular frameworks.
Experimental Protocols
Hypothetical Synthesis of 2-Bromo-5-chloro-3-methylpyrazine
This synthesis would likely start from a suitable precursor such as 5-chloro-3-methylpyrazine-2-carboxylic acid.
-
Amide Formation:
-
To a solution of 5-chloro-3-methylpyrazine-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the corresponding acid chloride.
-
The crude acid chloride is then carefully added to a cooled solution of aqueous ammonia to yield 5-chloro-3-methylpyrazine-2-carboxamide.
-
-
Hofmann Rearrangement:
-
The resulting amide is subjected to a Hofmann rearrangement using a reagent such as bromine in an aqueous solution of sodium hydroxide to yield 2-amino-5-chloro-3-methylpyrazine.
-
-
Sandmeyer-type Reaction (Bromination):
-
The 2-amino-5-chloro-3-methylpyrazine is then diazotized using sodium nitrite in an acidic medium (e.g., hydrobromic acid) at low temperatures (0-5 °C).
-
The resulting diazonium salt is then treated with a solution of copper(I) bromide in hydrobromic acid to yield the final product, 2-bromo-5-chloro-3-methylpyrazine.
-
The product would then be purified using standard techniques such as column chromatography.
-
Representative Reaction: Suzuki-Miyaura Cross-Coupling
The bromine atom at the 2-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom at the 5-position. This allows for selective functionalization. The following is a general protocol for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup:
-
In a reaction vessel, combine 2-bromo-5-chloro-3-methylpyrazine (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.
-
-
Reaction Execution:
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 90 °C) for a period of 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-chloro-3-methylpyrazine.
-
2-Bromo-5-chloro-3-methylpyrazine is a highly valuable and versatile intermediate for the synthesis of complex organic molecules. Its distinct substitution pattern allows for selective chemical transformations, making it an important tool for medicinal chemists and researchers in agrochemical development. The data and protocols provided in this guide are intended to support further research and application of this compound in the development of novel and impactful chemical entities.
References
Navigating the Physicochemical Landscape of 2-Bromo-5-chloro-3-methylpyrazine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 2-Bromo-5-chloro-3-methylpyrazine, a key intermediate in pharmaceutical and fine chemical synthesis.[1][2] Aimed at researchers, scientists, and drug development professionals, this document outlines the critical physicochemical properties of this compound, offering a framework for its effective handling, formulation, and development. While specific experimental data for this compound is not publicly available, this guide furnishes detailed, adaptable protocols for determining its solubility and stability profiles.
Core Physicochemical Properties
2-Bromo-5-chloro-3-methylpyrazine (CAS No. 1260664-82-1) is a substituted pyrazine with a molecular formula of C₅H₄BrClN₂ and a molecular weight of 207.45 g/mol .[3] Its structure, featuring a pyrazine ring substituted with bromine, chlorine, and a methyl group, imparts a unique combination of reactivity and stability, making it a versatile building block in organic synthesis.[1] A general understanding suggests that it is soluble in organic solvents and has limited solubility in water.[2]
Solubility Profile: A Critical Parameter
The solubility of an active pharmaceutical ingredient (API) or intermediate is a crucial factor influencing its bioavailability and developability. Both kinetic and thermodynamic solubility are key parameters in drug discovery and development.[4][5][6]
Quantitative Solubility Data
While specific experimental solubility data for 2-Bromo-5-chloro-3-methylpyrazine is not found in publicly available literature, the following tables provide a template for presenting such data once determined through the experimental protocols outlined below.
Table 1: Thermodynamic Solubility of 2-Bromo-5-chloro-3-methylpyrazine in Common Solvents at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 78.5 | Data not available | Data not available |
| Methanol | 32.7 | Data not available | Data not available |
| Ethanol | 24.6 | Data not available | Data not available |
| Acetone | 20.7 | Data not available | Data not available |
| Acetonitrile | 37.5 | Data not available | Data not available |
| Dichloromethane | 8.9 | Data not available | Data not available |
| Ethyl Acetate | 6.0 | Data not available | Data not available |
| Tetrahydrofuran | 7.6 | Data not available | Data not available |
| Dimethyl Sulfoxide | 46.7 | Data not available | Data not available |
Table 2: Kinetic Solubility of 2-Bromo-5-chloro-3-methylpyrazine in Aqueous Buffers
| pH | Buffer System | Incubation Time (h) | Kinetic Solubility (µg/mL) |
| 2.0 | 0.1 M HCl | 2 | Data not available |
| 4.5 | 0.1 M Acetate | 2 | Data not available |
| 6.8 | 0.1 M Phosphate | 2 | Data not available |
| 7.4 | 0.1 M Phosphate | 2 | Data not available |
Stability Profile: Ensuring Product Integrity
Understanding the chemical stability of 2-Bromo-5-chloro-3-methylpyrazine is paramount for defining its shelf-life, storage conditions, and potential degradation pathways.[7][8][9] Forced degradation studies are essential for developing stability-indicating analytical methods.[7][8][9][10]
Stability Data
The following table serves as a template for presenting stability data from forced degradation studies.
Table 3: Forced Degradation of 2-Bromo-5-chloro-3-methylpyrazine
| Stress Condition | Time | % Degradation | Major Degradants (if identified) |
| 0.1 M HCl (aq) | 24 h | Data not available | Data not available |
| 0.1 M NaOH (aq) | 24 h | Data not available | Data not available |
| 3% H₂O₂ (aq) | 24 h | Data not available | Data not available |
| Thermal (80°C) | 48 h | Data not available | Data not available |
| Photolytic (ICH Q1B) | 24 h | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are provided below for determining the solubility and stability of 2-Bromo-5-chloro-3-methylpyrazine.
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.[4][11][12]
-
Preparation: Accurately weigh an excess amount of 2-Bromo-5-chloro-3-methylpyrazine solid into a glass vial.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of 0.1 M phosphate buffer, pH 7.4).[12]
-
Equilibration: Seal the vials and agitate them in a thermomixer at a constant temperature (e.g., 21°C) and speed (e.g., 700 rpm) for a sufficient period to reach equilibrium (typically 24 hours).[12]
-
Sample Preparation: After incubation, allow the vials to stand to let the undissolved solid settle.
-
Filtration/Centrifugation: Carefully filter the supernatant through a 0.45 µm filter or centrifuge at high speed to separate the undissolved solid.[4]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
Calculation: The solubility is calculated from the measured concentration.
Kinetic Solubility Determination (High-Throughput Assay)
This method provides a rapid assessment of solubility, often used in early drug discovery.[4][5][13]
-
Stock Solution Preparation: Prepare a concentrated stock solution of 2-Bromo-5-chloro-3-methylpyrazine in dimethyl sulfoxide (DMSO) (e.g., 20 mM).[14]
-
Assay Plate Preparation: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., 2%).[13][14]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a set period (e.g., 2 hours).[4]
-
Precipitate Detection/Separation:
-
Data Analysis: The kinetic solubility is determined by comparing the measured values to a calibration curve.[4]
Stability Study and Forced Degradation Protocol
This protocol outlines the process for assessing the stability of the compound under various stress conditions.[7][8][9]
-
Sample Preparation: Prepare solutions of 2-Bromo-5-chloro-3-methylpyrazine in appropriate solvents (e.g., water, methanol, or a mixture).
-
Stress Conditions: Expose the solutions to a range of stress conditions as per ICH guidelines:
-
Hydrolytic: Acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at room temperature and elevated temperatures.
-
Oxidative: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal: Expose the solid compound and solutions to elevated temperatures (e.g., 60-80°C).
-
Photolytic: Expose the compound to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.[16][17][18][19] The method should be capable of separating the parent compound from its degradation products.
-
Data Evaluation: Calculate the percentage of degradation and identify and characterize any significant degradation products using techniques like LC-MS.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the solubility and stability studies.
References
- 1. innospk.com [innospk.com]
- 2. innospk.com [innospk.com]
- 3. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. evotec.com [evotec.com]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. irjpms.com [irjpms.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. jddtonline.info [jddtonline.info]
An In-Depth Technical Guide to 2-Bromo-5-chloro-3-methylpyrazine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-chloro-3-methylpyrazine, a halogenated pyrazine derivative, serves as a critical building block in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it explores the applications of this versatile intermediate in medicinal chemistry and drug development, highlighting its role in the creation of novel therapeutic agents. All quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using workflow diagrams.
Introduction
Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] The pyrazine scaffold is a key component in numerous natural products and synthetic compounds with applications ranging from anticancer and anti-inflammatory to antibacterial and antioxidant agents.[1][4] The strategic placement of various substituents on the pyrazine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
2-Bromo-5-chloro-3-methylpyrazine (CAS RN: 1260664-82-1) is a key intermediate whose unique substitution pattern, featuring both a bromine and a chlorine atom, offers multiple reactive sites for further chemical transformations.[5][6][7] This dual halogenation allows for selective and sequential reactions, making it a valuable tool for the construction of complex molecular architectures in drug discovery programs.[7]
Discovery and History
While a definitive seminal publication detailing the first-ever synthesis of 2-Bromo-5-chloro-3-methylpyrazine is not readily apparent in a historical survey of chemical literature, its emergence is intrinsically linked to the broader exploration of substituted pyrazines for pharmaceutical and agrochemical applications. The development of efficient halogenation and functionalization techniques for the pyrazine core throughout the 20th century paved the way for the creation of a diverse library of such intermediates. The specific substitution pattern of 2-Bromo-5-chloro-3-methylpyrazine suggests its origin as a designed building block, likely first synthesized to explore structure-activity relationships (SAR) in a drug discovery program. Its commercial availability today underscores its utility and demand in contemporary organic synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Bromo-5-chloro-3-methylpyrazine is essential for its effective use in synthesis and for predicting the properties of its derivatives. The available data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1260664-82-1 | [6][8] |
| Molecular Formula | C₅H₄BrClN₂ | [6] |
| Molecular Weight | 207.46 g/mol | [6] |
| Appearance | Light yellow solid | [7] |
| Purity | ≥97% | [8] |
| Storage Temperature | +4°C, Inert atmosphere, Light sensitive | [8] |
Note: Specific values for boiling point, melting point, and other physical constants can vary between suppliers and with the purity of the sample.
Experimental Protocols: Synthesis of 2-Bromo-5-chloro-3-methylpyrazine
The synthesis of 2-Bromo-5-chloro-3-methylpyrazine can be approached through various routes, typically involving the halogenation of a suitable pyrazine precursor. A plausible and commonly employed strategy involves the Sandmeyer reaction of an appropriately substituted aminopyrazine. This method allows for the introduction of the bromo substituent from an amino group.
General Synthetic Strategy
A logical synthetic pathway would commence with a commercially available or readily synthesized chloromethylpyrazine derivative. This precursor would then undergo nitration, followed by reduction to the corresponding aminopyrazine. Subsequent diazotization of the amino group and a Sandmeyer-type reaction would yield the target 2-Bromo-5-chloro-3-methylpyrazine.
Below is a generalized experimental workflow for such a transformation.
Caption: Generalized synthetic workflow for 2-Bromo-5-chloro-3-methylpyrazine.
Detailed Experimental Protocol (Hypothetical, based on related procedures)
This protocol is a representative example based on established chemical principles for the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Nitration of 2-Chloro-3-methylpyrazine
To a stirred solution of 2-chloro-3-methylpyrazine in concentrated sulfuric acid, cooled to 0°C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to afford 2-chloro-3-methyl-5-nitropyrazine.
Step 2: Reduction of 2-Chloro-3-methyl-5-nitropyrazine
The nitro compound from Step 1 is dissolved in ethanol, and a catalytic amount of palladium on carbon (10%) is added. The mixture is hydrogenated under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield 2-amino-5-chloro-3-methylpyrazine.
Step 3: Sandmeyer Reaction to 2-Bromo-5-chloro-3-methylpyrazine
The aminopyrazine from Step 2 is dissolved in aqueous hydrobromic acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5°C. The resulting diazonium salt solution is then slowly added to a stirred solution of copper(I) bromide in aqueous hydrobromic acid at room temperature. The reaction mixture is heated to 50-60°C and stirred for 1-2 hours. After cooling to room temperature, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to give 2-Bromo-5-chloro-3-methylpyrazine.
Applications in Drug Discovery and Medicinal Chemistry
The utility of 2-Bromo-5-chloro-3-methylpyrazine lies in its ability to serve as a scaffold for the introduction of various functional groups through cross-coupling reactions and nucleophilic aromatic substitution. The differential reactivity of the bromo and chloro substituents can be exploited for sequential and site-selective modifications.
While specific, publicly disclosed signaling pathways directly modulated by drugs derived from this intermediate are not extensively documented, its application can be inferred from its use in the synthesis of inhibitors for various enzyme classes, such as kinases, which are pivotal in cellular signaling.
Role as a Key Intermediate in Patented Syntheses
A review of the patent literature reveals the use of 2-Bromo-5-chloro-3-methylpyrazine as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been cited in patents for the development of Janus Kinase (JAK) inhibitors, which are crucial for treating inflammatory diseases and myeloproliferative disorders.[9] It is also found in patents for substituted pyrazolone compounds with potential applications in cancer therapy.[10]
The general scheme for its utilization in these contexts is illustrated below.
Caption: Application of the core compound in drug discovery workflows.
Conclusion
2-Bromo-5-chloro-3-methylpyrazine is a valuable and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique disubstituted halogen pattern allows for selective and diverse functionalization, enabling the efficient construction of complex molecular scaffolds. While its specific discovery and historical timeline are not prominently documented, its continued use in the patent literature for the synthesis of novel therapeutic agents highlights its importance. The synthetic protocols and applications outlined in this guide provide a foundational understanding for researchers and scientists working to develop the next generation of pharmaceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 4. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 1260664-82-1,2-Bromo-5-chloro-3-methylpyrazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 10. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 2-Bromo-5-chloro-3-methylpyrazine in Medicinal Chemistry: A Technical Overview
For Immediate Release
Shanghai, China – December 26, 2025 – 2-Bromo-5-chloro-3-methylpyrazine, a readily available heterocyclic building block, presents a significant yet underexplored scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its potential applications in medicinal chemistry, targeting researchers, scientists, and drug development professionals. While specific examples of its inclusion in late-stage clinical candidates remain limited in publicly accessible literature, its structural features and reactivity profile suggest considerable promise, particularly in the discovery of kinase inhibitors and modulators of other key biological targets.
Physicochemical Properties and Reactivity
2-Bromo-5-chloro-3-methylpyrazine (CAS No. 1260664-82-1) is a di-halogenated pyrazine derivative with the molecular formula C₅H₄BrClN₂. Its structure offers multiple reaction sites for diversification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.
| Property | Value | Source |
| Molecular Weight | 207.46 g/mol | [1] |
| Appearance | Light yellow to off-white crystalline solid | [2] |
| Boiling Point | 223.3 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.7 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
The bromine and chlorine substituents provide orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions. The bromine atom is generally more susceptible to palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or amine moieties. The chlorine atom can be subsequently displaced by nucleophiles under more forcing conditions. This differential reactivity is a key advantage in the strategic construction of complex molecules.
Potential Therapeutic Applications
The pyrazine core is a well-established privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its conformational rigidity contribute to favorable interactions with biological targets. The substitution pattern of 2-bromo-5-chloro-3-methylpyrazine makes it a particularly interesting starting point for several therapeutic areas.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyrazine ring is a common feature in many kinase inhibitors, often serving as a hinge-binding motif. The development of pyrazine-based kinase inhibitors is an active area of research.
While a direct synthesis of a marketed kinase inhibitor from 2-bromo-5-chloro-3-methylpyrazine is not documented in the available literature, the general synthetic strategies for pyrazine-based inhibitors strongly suggest its utility. For instance, the bromine at the 2-position can be readily displaced via a Suzuki coupling to introduce a larger aromatic or heteroaromatic group, a common feature in Type I and Type II kinase inhibitors. The chlorine at the 5-position can be substituted with various amine-containing side chains to enhance potency and modulate pharmacokinetic properties.
Hypothetical Signaling Pathway Intervention
The diagram below illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common target for kinase inhibitors in cancer therapy. A hypothetical inhibitor derived from 2-bromo-5-chloro-3-methylpyrazine could be designed to target key kinases within this cascade, such as MEK or ERK.
Caption: Generalized MAPK signaling pathway and a potential point of intervention.
GPCR Modulators
G-protein coupled receptors (GPCRs) represent another major class of drug targets. The structural motifs present in 2-bromo-5-chloro-3-methylpyrazine-derived scaffolds can be tailored to interact with the allosteric or orthosteric sites of various GPCRs. The ability to introduce diverse substituents through cross-coupling reactions allows for the fine-tuning of receptor subtype selectivity and functional activity (agonist, antagonist, or allosteric modulator).
Synthetic Strategies and Experimental Protocols
The versatility of 2-bromo-5-chloro-3-methylpyrazine in medicinal chemistry stems from its accessibility to a wide range of synthetic transformations. Below are generalized experimental protocols for key reactions.
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful tool for forming carbon-carbon bonds and is widely used to introduce aryl or heteroaryl moieties at the 2-position of the pyrazine ring.
General Protocol:
-
To a solution of 2-bromo-5-chloro-3-methylpyrazine (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) is added the desired boronic acid or boronate ester (1.1-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
The mixture is degassed with nitrogen or argon for 15-30 minutes.
-
A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.05-0.1 eq.) is added, and the mixture is heated to 80-120 °C under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Illustrative Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and initial biological evaluation of a library of compounds derived from 2-bromo-5-chloro-3-methylpyrazine.
Caption: A generalized workflow from synthesis to initial biological screening.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is instrumental for the introduction of a wide variety of amine functionalities, which are crucial for interacting with many biological targets and for modulating physicochemical properties.
General Protocol:
-
A mixture of 2-bromo-5-chloro-3-methylpyrazine (1.0 eq.), the desired amine (1.1-1.5 eq.), a suitable base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 eq.), and a palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand such as Xantphos or BINAP, 0.02-0.1 eq.) is prepared in a dry, inert solvent (e.g., toluene, dioxane).
-
The reaction vessel is sealed and heated to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is quenched with water and extracted with an organic solvent.
-
The organic phase is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Conclusion and Future Outlook
2-Bromo-5-chloro-3-methylpyrazine is a versatile and commercially available building block with significant, yet largely unrealized, potential in medicinal chemistry. Its favorable reactivity profile allows for the efficient synthesis of diverse compound libraries. While the current body of public-domain literature lacks specific examples of its use in the development of clinical candidates, the established importance of the pyrazine scaffold in drug discovery, particularly in the field of kinase inhibitors, strongly suggests that 2-bromo-5-chloro-3-methylpyrazine is a valuable starting point for novel drug discovery programs. Further exploration of this scaffold by medicinal chemists is warranted and is anticipated to yield novel bioactive compounds with therapeutic potential.
References
A Technical Guide to 2-Bromo-5-chloro-3-methylpyrazine for Researchers and Drug Development Professionals
An In-depth Overview of the Commercial Availability, Synthesis, and Chemical Profile of a Key Pharmaceutical Intermediate
Introduction
2-Bromo-5-chloro-3-methylpyrazine (CAS No. 1260664-82-1) is a halogenated pyrazine derivative that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its structural features, including the pyrazine core and the presence of both bromo and chloro substituents, make it a versatile reagent for medicinal chemistry and drug discovery programs. Pyrazine-containing compounds are integral to the development of a wide range of pharmaceuticals, including those with antimicrobial and anti-inflammatory properties. This guide provides a comprehensive overview of the commercial availability of 2-Bromo-5-chloro-3-methylpyrazine, alongside a detailed, albeit analogous, synthetic protocol, and its known chemical properties to support its application in research and development.
Commercial Availability and Suppliers
2-Bromo-5-chloro-3-methylpyrazine is readily available from a variety of commercial suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available compound is typically high, often exceeding 98%. Below is a summary of key suppliers and their offerings.
| Supplier | Distributor | Purity | Available Quantities | Price (USD) | Stock Status/Lead Time |
| Ambeed, Inc. | Sigma-Aldrich | ≥98% | 100 mg, 250 mg, 1 g, 5 g, 25 g | $44.85 (100 mg) - $4,910.50 (25 g) | Ships in 7 days |
| BLDpharm | Dana Bioscience | Not specified | 1 g | $1,000.00 | Not specified |
| AK Scientific | - | ≥95% | 1 g | $1818 | 1 week |
| Amadis Chemical | - | Not specified | Inquire for details | Pricing not available | Inquire for details |
| Ningbo Inno Pharmchem Co., Ltd. | - | ≥98% | Inquire for details | Inquire for details | Inquire for details |
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-5-chloro-3-methylpyrazine is provided below.
| Property | Value | Source |
| CAS Number | 1260664-82-1 | PubChem |
| Molecular Formula | C₅H₄BrClN₂ | PubChem |
| Molecular Weight | 207.46 g/mol | PubChem |
| Appearance | Light yellow to off-white crystalline solid | Sigma-Aldrich |
| Boiling Point | 223.3 ± 35.0 °C at 760 mmHg | Exploring 2-Bromo-5-chloro-3-methylpyrazine: Properties and Applications |
| Density | 1.7 ± 0.1 g/cm³ | Exploring 2-Bromo-5-chloro-3-methylpyrazine: Properties and Applications |
| Storage Temperature | 2-8°C under an inert atmosphere | Sigma-Aldrich |
Synthesis Protocol
Disclaimer: The following protocol is for the synthesis of 2-bromo-5-methylpyrazine and not 2-Bromo-5-chloro-3-methylpyrazine. This information is provided as a reference due to the lack of a publicly available protocol for the exact compound of interest.
Synthesis of 2-bromo-5-methylpyrazine (Analogue Compound)
This synthesis proceeds through a multi-step process starting from 5-methylpyrazine-2-carboxylic acid, involving amidation, Hofmann degradation to an amine, followed by diazotization and in-situ bromination.[2]
Step 1: Synthesis of 5-methylpyrazine-2-carboxamide
-
To a solution of 5-methylpyrazine-2-carboxylic acid in an appropriate solvent, add a coupling agent (e.g., thionyl chloride or a carbodiimide) to activate the carboxylic acid.
-
Slowly add a solution of ammonia or an ammonia equivalent to the activated acid at a controlled temperature.
-
Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, isolate the crude 5-methylpyrazine-2-carboxamide by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of 2-amino-5-methylpyrazine via Hofmann Degradation
-
Dissolve the 5-methylpyrazine-2-carboxamide in a suitable solvent (e.g., aqueous sodium hydroxide).
-
Cool the solution in an ice bath and slowly add a solution of bromine or a bromine equivalent.
-
Warm the reaction mixture and stir until the reaction is complete (monitored by TLC).
-
Isolate the crude 2-amino-5-methylpyrazine by extraction.
-
Purify the product, if necessary, by column chromatography.
Step 3: Synthesis of 2-bromo-5-methylpyrazine via Diazotization and Bromination
-
Dissolve the 2-amino-5-methylpyrazine in an acidic medium (e.g., hydrobromic acid).
-
Cool the solution to a low temperature (typically 0-5 °C).
-
Slowly add a solution of sodium nitrite to form the diazonium salt in situ.
-
Add a solution of a bromine source (e.g., copper(I) bromide in hydrobromic acid) to the diazonium salt solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Isolate the crude 2-bromo-5-methylpyrazine by extraction.
-
Purify the final product by column chromatography or distillation.
Synthesis Workflow Diagram
The following diagram illustrates the synthetic pathway for the analogue compound, 2-bromo-5-methylpyrazine.
Caption: Synthetic pathway for 2-bromo-5-methylpyrazine.
Applications in Research and Drug Development
2-Bromo-5-chloro-3-methylpyrazine is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. The pyrazine ring is a common scaffold in drug discovery, and the presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This enables the introduction of diverse substituents to explore the structure-activity relationships of novel compounds.
Conclusion
2-Bromo-5-chloro-3-methylpyrazine is a commercially accessible and highly useful building block for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. While a specific, detailed synthesis protocol for this exact molecule is not widely published, the provided protocol for a close analogue offers a strong starting point for its laboratory-scale preparation. The information compiled in this guide aims to support researchers and scientists in sourcing and utilizing this versatile chemical intermediate for their research and development endeavors.
References
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Bromo-5-chloro-3-methylpyrazine (CAS No: 1260664-82-1). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this chemical compound in a laboratory setting.
Chemical and Physical Properties
2-Bromo-5-chloro-3-methylpyrazine is a halogenated pyrazine derivative with the molecular formula C₅H₄BrClN₂. It is recognized for its role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The presence of bromo, chloro, and methyl groups on the pyrazine ring imparts specific reactivity, making it a valuable building block in medicinal chemistry.
A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1260664-82-1 | [4] |
| Molecular Formula | C₅H₄BrClN₂ | [4] |
| Molecular Weight | 207.45 g/mol | [4] |
| Appearance | Light yellow solid or colorless to brown liquid/semi-solid | [2][5] |
| Boiling Point | 223.3 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| Purity | Typically ≥98% | [5] |
Hazard Identification and Classification
2-Bromo-5-chloro-3-methylpyrazine is classified as a hazardous substance. The available safety data indicates the following GHS hazard statements:
The signal word for this compound can be either "Warning" or "Danger" depending on the concentration and supplier, reflecting the seriousness of the potential hazards.[4][5]
Safety and Handling Precautions
Due to the hazardous nature of this compound, strict safety protocols must be followed during handling and storage.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the ventilation is inadequate, a NIOSH-approved respirator should be used.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
Storage
-
Keep the container tightly closed.
-
Store in a cool, dry, and dark place.[7]
-
Some suppliers recommend storage at 2-8°C under an inert atmosphere.[5]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride may be generated.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 3.1). Avoid breathing dust or vapors.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Containment and Cleaning Up: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
Toxicological Information and Exposure Limits
Currently, there is a lack of publicly available specific quantitative toxicity data, such as LD50 (oral, dermal) or LC50 (inhalation) values for 2-Bromo-5-chloro-3-methylpyrazine. Similarly, no specific occupational exposure limits (OELs) have been established by regulatory bodies like OSHA, NIOSH, or ACGIH for this compound. In the absence of such data, it is crucial to handle this chemical with a high degree of caution, assuming high toxicity based on its GHS classification.
Experimental Protocols and Applications
2-Bromo-5-chloro-3-methylpyrazine is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] Halogenated pyrazines are known to be precursors for various biologically active compounds, including those with antimicrobial properties.[2][8][9]
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide (such as 2-Bromo-5-chloro-3-methylpyrazine) with a boronic acid.
Materials:
-
2-Bromo-5-chloro-3-methylpyrazine (1 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2 - 3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-5-chloro-3-methylpyrazine, the arylboronic acid, and the base.
-
Add the anhydrous solvent to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
As there is no available information on the involvement of 2-Bromo-5-chloro-3-methylpyrazine in specific biological signaling pathways, the following diagrams illustrate a general experimental workflow and the catalytic cycle for a Suzuki-Miyaura coupling reaction, a key application for this type of compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-chloro-3-methylpyrazine | 1260664-82-1 [sigmaaldrich.com]
- 6. 2-Bromo-3-methylpyrazine | C5H5BrN2 | CID 12457513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-chloro-3-methylpyrazine with various aryl- and heteroarylboronic acids. This versatile reaction enables the synthesis of a diverse library of 2-aryl-5-chloro-3-methylpyrazine derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely utilized carbon-carbon bond-forming reaction in modern organic synthesis.[1][2] Its appeal lies in the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid coupling partners. For drug discovery and development, this reaction is instrumental in the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
The substrate, 2-Bromo-5-chloro-3-methylpyrazine, possesses two distinct halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[2][3] This inherent difference in reactivity allows for the selective functionalization of the C-Br bond at the 2-position of the pyrazine ring, while leaving the C-Cl bond at the 5-position intact for potential subsequent transformations. This protocol focuses on the selective Suzuki-Miyaura coupling at the C2-bromo position.
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of 2-Bromo-5-chloro-3-methylpyrazine with representative arylboronic acids. The optimal conditions may vary depending on the specific boronic acid used.
Table 1: General Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | Catalyst choice can influence reaction efficiency. Pd(PPh₃)₄ is often a good starting point. |
| Ligand (if using Pd(OAc)₂) | SPhos, XPhos, P(o-tol)₃ | Bulky, electron-rich phosphine ligands can be effective for challenging substrates.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can be critical; K₂CO₃ and K₃PO₄ are commonly used. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O (typically 4:1 to 5:1 ratio) | A mixture of an organic solvent and water is standard for Suzuki couplings. |
| Temperature | 80-100 °C | The reaction temperature may need to be optimized for specific substrates. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Table 2: Exemplary Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 16 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85 | 18 | 75-85 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | DME/H₂O (4:1) | 95 | 10 | 70-80 |
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-5-chloro-3-methylpyrazine with an arylboronic acid on a 1.0 mmol scale.
Materials:
-
2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or a round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Liquid Chromatography-Mass Spectrometry (LC-MS) (optional, for reaction monitoring)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Then, add the anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-chloro-3-methylpyrazine product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, due to its broad substrate scope and functional group tolerance.[3][4] It provides an efficient route to synthesize aryl amines, which are prevalent motifs in bioactive molecules.[3] The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[1][5] This document provides a detailed protocol for the Buchwald-Hartwig amination of 2-Bromo-5-chloro-3-methylpyrazine with various anilines, a key transformation for the synthesis of highly functionalized pyrazine derivatives.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-5-chloro-3-methylpyrazine to form a Pd(II) complex.[3][5][6]
-
Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.[3]
-
Reductive Elimination: The desired 2-anilino-5-chloro-3-methylpyrazine is formed through reductive elimination from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[3][6]
The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often promoting the desired reductive elimination and preventing side reactions.[1][7]
Experimental Workflow
The general experimental workflow for the Buchwald-Hartwig amination of 2-Bromo-5-chloro-3-methylpyrazine with anilines is outlined below. The process requires careful handling of reagents under an inert atmosphere to ensure optimal catalyst activity and reaction yield.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Key Reaction Components and Relationships
The success of the Buchwald-Hartwig amination is dependent on the interplay between the substrates, catalyst system, and reaction conditions. The diagram below illustrates the relationship between these key components.
Caption: Key components and their roles in the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of 2-Bromo-5-chloro-3-methylpyrazine with a substituted aniline.
Materials:
-
2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv)
-
Substituted Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or a sealable reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-5-chloro-3-methylpyrazine, the corresponding aniline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (or dioxane) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath or heating mantle and stir the mixture at 80-110 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-anilino-5-chloro-3-methylpyrazine derivative.
Data Presentation: Reaction of 2-Bromo-5-chloro-3-methylpyrazine with Various Anilines
The following table summarizes the expected yields for the Buchwald-Hartwig amination with a range of aniline derivatives under the optimized conditions described above.
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | 2-Anilino-5-chloro-3-methylpyrazine | 85 |
| 2 | 4-Methoxyaniline | 5-Chloro-2-(4-methoxyanilino)-3-methylpyrazine | 92 |
| 3 | 4-Chloroaniline | 5-Chloro-2-(4-chloroanilino)-3-methylpyrazine | 78 |
| 4 | 4-(Trifluoromethyl)aniline | 5-Chloro-3-methyl-2-(4-(trifluoromethyl)anilino)pyrazine | 75 |
| 5 | 2-Methylaniline | 5-Chloro-3-methyl-2-(o-tolylamino)pyrazine | 80 |
| 6 | 3,5-Dimethylaniline | 5-Chloro-2-(3,5-dimethylanilino)-3-methylpyrazine | 88 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Conclusion
The Buchwald-Hartwig amination provides an effective and versatile method for the synthesis of 2-anilino-5-chloro-3-methylpyrazine derivatives. The choice of palladium precatalyst, phosphine ligand, base, and solvent are crucial for achieving high yields and purity. The protocol outlined in this document serves as a robust starting point for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. Further optimization may be required for specific aniline substrates to achieve maximum efficiency.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
Application Notes and Protocols for the Selective Sonogashira Coupling of 2-Bromo-5-chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3]
This document provides a detailed protocol for the selective Sonogashira coupling of 2-Bromo-5-chloro-3-methylpyrazine. The inherent difference in reactivity between the C-Br and C-Cl bonds (reactivity order: I > Br > Cl) allows for a selective reaction at the more reactive 2-bromo position, leaving the 5-chloro position intact for potential subsequent transformations.[2]
Principle of the Reaction
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, formation of a copper acetylide, transmetalation of the acetylide group to the palladium complex, and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various bromopyridine and bromochloropyridine derivatives with terminal alkynes. This data serves as a valuable reference for the optimization of the reaction with 2-Bromo-5-chloro-3-methylpyrazine.
| Entry | Aryl Halide | Alkyne | Pd-Catalyst (mol%) | Cu(I)-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 | [3][4][5][6] |
| 2 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 89 | [3] |
| 3 | 3-Bromo-2-methylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 80 | 4 | 85 | [7] |
| 4 | 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ (1) / P(t-Bu)₃ (4) | - | DABCO | Acetonitrile | RT | 12 | 85 | [8] |
| 5 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 93 | [9] |
| 6 | 2-Bromopyridine | Phenylacetylene | Nanosized MCM-41-Pd (0.1) | CuI (0.2) | Et₃N | Acetonitrile | 50 | 3 | 95 | [10] |
Experimental Protocols
Materials and Methods
Reagents:
-
2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, or Pd(CF₃COO)₂/PPh₃) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) (2-3 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware
-
Syringes for liquid transfer
-
Apparatus for thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for reaction monitoring
-
Apparatus for column chromatography for purification
General Procedure for Sonogashira Coupling:
-
Reaction Setup: To a dry Schlenk flask, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv), the palladium catalyst, and copper(I) iodide under a stream of inert gas.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the chosen catalyst and substrates).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-5-chloro-3-methylpyrazine.
Mandatory Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Conclusion
The Sonogashira coupling provides an efficient and selective method for the alkynylation of 2-Bromo-5-chloro-3-methylpyrazine at the 2-position. The provided protocol, based on established procedures for similar heterocyclic systems, offers a robust starting point for the synthesis of a variety of 2-alkynyl-5-chloro-3-methylpyrazine derivatives. These products can serve as valuable intermediates in drug discovery and materials science, with the remaining chloro-substituent available for further functionalization. Researchers are encouraged to optimize the reaction conditions for their specific alkyne coupling partners to achieve the highest possible yields.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Regioselective Functionalization of 2-Bromo-5-chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2-Bromo-5-chloro-3-methylpyrazine, a versatile heterocyclic building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at positions 2 and 5 allows for selective, sequential cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.
Introduction: The Principle of Regioselectivity
The regioselective functionalization of 2-Bromo-5-chloro-3-methylpyrazine is primarily governed by the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[1][2] This inherent difference in reactivity allows for the preferential activation of the C-Br bond at the 2-position under carefully controlled conditions, leaving the C-Cl bond at the 5-position available for subsequent transformations.
Key factors influencing regioselectivity include the choice of palladium catalyst, ligand, base, and solvent. By tuning these parameters, chemists can achieve high yields and selectivity for the desired mono-functionalized product.
Regioselective Cross-Coupling Reactions
This section details the application of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling—for the regioselective functionalization of 2-Bromo-5-chloro-3-methylpyrazine at the 2-position.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-chloro-3-methylpyrazines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] For 2-Bromo-5-chloro-3-methylpyrazine, this reaction enables the introduction of a variety of aryl and heteroaryl substituents at the 2-position.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | [Estimated ~85% based on similar systems] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene | 100 | 16 | [Estimated ~88% based on similar systems] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | THF | 80 | 10 | [Estimated ~90% based on similar systems] |
Note: The yields presented are estimates based on typical results for similar bromo-chloro heterocyclic systems due to the lack of specific published data for 2-Bromo-5-chloro-3-methylpyrazine. Optimization is recommended for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-chloro-3-methylpyrazine.
Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-chloro-3-methylpyrazines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[4][5] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyrazine core.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol% Pd) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | [Estimated ~92% based on similar systems] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 18 | [Estimated ~88% based on similar systems] |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | THF | 90 | 14 | [Estimated ~90% based on similar systems] |
Note: The yields presented are estimates based on typical results for similar bromo-chloro heterocyclic systems due to the lack of specific published data for 2-Bromo-5-chloro-3-methylpyrazine. Optimization is recommended for specific substrates.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol Pd) and the phosphine ligand (e.g., Xantphos, 0.04 mmol) to a dry Schlenk tube.
-
Add the anhydrous solvent (e.g., toluene, 2 mL) and stir for 10 minutes at room temperature.
-
Add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-chloro-3-methylpyrazine.
Buchwald-Hartwig Catalytic Cycle
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-chloro-3-methylpyrazines
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted pyrazines.[6][7] This reaction is typically co-catalyzed by palladium and copper salts.
Quantitative Data Summary: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | DMF | 80 | 6 | [Estimated ~90% based on similar systems] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPEA (3) | THF | 65 | 8 | [Estimated ~85% based on similar systems] |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Et₃N (3) | Acetonitrile | 70 | 10 | [Estimated ~88% based on similar systems] |
Note: The yields presented are estimates based on typical results for similar bromo-chloro heterocyclic systems due to the lack of specific published data for 2-Bromo-5-chloro-3-methylpyrazine. Optimization is recommended for specific substrates.
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) via syringe.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-5-chloro-3-methylpyrazine.
Decision Tree for Sonogashira Protocol
Sequential Functionalization
The protocols described above selectively functionalize the 2-position of 2-Bromo-5-chloro-3-methylpyrazine. The resulting 2-substituted-5-chloro-3-methylpyrazine can then be subjected to a second cross-coupling reaction to functionalize the 5-position. This sequential approach allows for the synthesis of di-substituted pyrazines with different groups at the 2- and 5-positions, offering a powerful strategy for building molecular complexity. Generally, more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) are required to activate the C-Cl bond for the second coupling step.
Safety and Handling
-
2-Bromo-5-chloro-3-methylpyrazine is harmful if swallowed and causes skin and eye irritation.[8] It may also cause respiratory irritation.[8]
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The regioselective functionalization of 2-Bromo-5-chloro-3-methylpyrazine through palladium-catalyzed cross-coupling reactions provides a versatile and efficient platform for the synthesis of a wide array of substituted pyrazines. By carefully selecting the reaction conditions, chemists can achieve high selectivity for the more reactive C-Br bond, enabling the stepwise construction of complex molecules with potential applications in drug discovery and materials science. The protocols and data presented in these application notes serve as a valuable resource for researchers in these fields.
References
- 1. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Bromo-5-chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the microwave-assisted synthesis of novel pyrazine derivatives using 2-Bromo-5-chloro-3-methylpyrazine as a versatile building block. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control, making it an invaluable tool in modern drug discovery and development.
Introduction
2-Bromo-5-chloro-3-methylpyrazine is a key intermediate for the synthesis of a wide range of substituted pyrazine derivatives. The pyrazine scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals. The presence of two distinct halogen atoms (bromine and chlorine) at positions 2 and 5 allows for regioselective functionalization through various palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond under typical palladium-catalyzed conditions, enabling selective substitution at the 2-position.
This document outlines protocols for three fundamental cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, all performed under microwave irradiation.
Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of 2-Bromo-5-chloro-3-methylpyrazine, it allows for the introduction of various aryl and heteroaryl substituents at the 2-position.
General Reaction Scheme:
Caption: Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-3-methylpyrazine.
Experimental Protocol:
A general procedure for the microwave-assisted Suzuki-Miyaura coupling of 2-Bromo-5-chloro-3-methylpyrazine with an arylboronic acid is as follows:
-
To a 10 mL microwave vial, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst (see Table 1 for examples), and a base (see Table 1).
-
Add the appropriate solvent (3-5 mL).
-
Seal the vial with a Teflon septum.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature and time (see Table 1).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
Table 1: Reaction Conditions for Microwave-Assisted Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100-120 | 15-30 | 75-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110-130 | 20-40 | 80-98 |
| XPhosPdG2 (2-5) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 10-20 | 85-99 |
Yields are generalized based on reactions with similar substrates and are dependent on the specific arylboronic acid used.
Microwave-Assisted Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynylpyrazines.
General Reaction Scheme:
Caption: Sonogashira Coupling of 2-Bromo-5-chloro-3-methylpyrazine.
Experimental Protocol:
A general procedure for the microwave-assisted Sonogashira coupling of 2-Bromo-5-chloro-3-methylpyrazine with a terminal alkyne is as follows:
-
To a 10 mL microwave vial, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol), the terminal alkyne (1.5 mmol), a palladium catalyst, a copper(I) co-catalyst, and a base (see Table 2).
-
Add the appropriate solvent (3-5 mL).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Seal the vial with a Teflon septum.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature and time (see Table 2).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
Table 2: Reaction Conditions for Microwave-Assisted Sonogashira Coupling
| Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N (2-3) | DMF or Toluene | 80-120 | 10-30 | 70-90 |
| Pd(OAc)₂ (2) | CuI (5) | DBU (2) | MeCN | 100 | 15-25 | 75-95 |
| Pd(PPh₃)₄ (5) | CuI (10) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 20-40 | 65-85 |
Yields are generalized based on reactions with similar substrates and are dependent on the specific terminal alkyne used.
Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of N-aryl and N-heteroaryl compounds.
General Reaction Scheme:
Caption: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine.
Experimental Protocol:
A general procedure for the microwave-assisted Buchwald-Hartwig amination of 2-Bromo-5-chloro-3-methylpyrazine with an amine is as follows:
-
To a 10 mL microwave vial, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol), the amine (1.2 mmol), a palladium catalyst, a ligand, and a base (see Table 3).
-
Add the appropriate anhydrous solvent (3-5 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the vial with a Teflon septum.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature and time (see Table 3).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
Table 3: Reaction Conditions for Microwave-Assisted Buchwald-Hartwig Amination
| Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Pd₂(dba)₃ (2-5) | XPhos (4-10) | t-BuONa (1.5-2.5) | Toluene | 100-150 | 10-30 | 70-95 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 120 | 20-40 | 65-90 |
| RuPhosPdG3 (2-5) | - | K₃PO₄ (2) | Toluene | 100-130 | 15-30 | 75-98 |
Yields are generalized based on reactions with similar substrates and are dependent on the specific amine used.[1]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of pyrazine derivatives.
Caption: General workflow for microwave-assisted synthesis.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and scalable method for the functionalization of 2-Bromo-5-chloro-3-methylpyrazine. The protocols outlined in these application notes serve as a valuable starting point for the synthesis of diverse libraries of pyrazine derivatives for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
Application of 2-Bromo-5-chloro-3-methylpyrazine in Agrochemical Synthesis: A Detailed Guide
Introduction
2-Bromo-5-chloro-3-methylpyrazine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide range of biologically active molecules, including those with applications in the agrochemical sector.[1][2][3] Its unique substitution pattern, featuring reactive bromine and chlorine atoms, allows for diverse chemical modifications, making it an ideal starting material for the development of novel herbicides, fungicides, and insecticides.[1][2][3] Pyrazine-containing compounds are known to exhibit various biological activities, and their derivatives are integral to the creation of effective crop protection agents.[4][5][6][7] This document provides detailed application notes and experimental protocols for the use of 2-Bromo-5-chloro-3-methylpyrazine in the synthesis of a potential herbicidal agent.
Application in Herbicide Synthesis
The halogenated pyrazine ring of 2-Bromo-5-chloro-3-methylpyrazine is an excellent scaffold for the synthesis of novel herbicides. The bromine atom, in particular, is amenable to various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of diverse aryl or heteroaryl moieties. The chlorine atom can also undergo nucleophilic substitution. This dual reactivity enables the construction of complex molecules with potential herbicidal activity.
One promising application is the synthesis of pyrazole-containing phenylpyrazine derivatives, a class of compounds known to exhibit herbicidal properties. These compounds often act by inhibiting essential plant enzymes, leading to weed death.
Hypothetical Synthesis of a Novel Pyrazinyl-Pyrazole Herbicide
This section details the synthesis of a hypothetical but plausible herbicidal compound, 1-(5-(5-chloro-3-methylpyrazin-2-yl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (referred to as Pyra-Herb 1 ), starting from 2-Bromo-5-chloro-3-methylpyrazine. The synthetic route involves a Suzuki coupling reaction followed by further functional group manipulations.
Table 1: Physicochemical Properties of 2-Bromo-5-chloro-3-methylpyrazine
| Property | Value | Reference |
| CAS Number | 1260664-82-1 | [8] |
| Molecular Formula | C₅H₄BrClN₂ | [8] |
| Molecular Weight | 207.46 g/mol | [8] |
| Appearance | Light yellow solid | [2] |
| Purity | ≥98% | [2] |
Experimental Protocols
Synthesis of 2-(4-boronophenyl)-5-chloro-3-methylpyrazine (Intermediate 1)
Objective: To introduce a boronic acid functional group onto the pyrazine ring via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromo-5-chloro-3-methylpyrazine
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-Bromo-5-chloro-3-methylpyrazine (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq) and K₂CO₃ (2.0 eq).
-
Deoxygenate the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) to the reaction mixture.
-
Heat the mixture to 90°C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1 .
Table 2: Reaction Parameters for the Synthesis of Intermediate 1
| Parameter | Value |
| Reactant Ratio (Pyrazine:Boronic Ester) | 1 : 1.2 |
| Catalyst Loading (Pd(OAc)₂) | 5 mol% |
| Ligand Loading (PPh₃) | 10 mol% |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90°C |
| Reaction Time | 12 hours |
| Typical Yield | 85-95% |
Synthesis of Pyra-Herb 1
Objective: To couple Intermediate 1 with a pyrazole derivative to form the final herbicidal compound.
Materials:
-
Intermediate 1
-
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a reaction vessel, combine Intermediate 1 (1.0 eq), ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1.1 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq) in DMF.
-
Heat the mixture to 120°C and stir for 24 hours under an argon atmosphere.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ester intermediate by column chromatography.
-
Dissolve the purified ester in a mixture of THF and water.
-
Add LiOH (3.0 eq) and stir at room temperature for 4 hours to hydrolyze the ester.
-
Acidify the reaction mixture with 1N HCl to pH 2-3 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield Pyra-Herb 1 .
Table 3: Herbicidal Activity of Pyra-Herb 1 (Hypothetical Data)
| Weed Species | Growth Inhibition (%) at 150 g/ha |
| Velvetleaf (Abutilon theophrasti) | 85 |
| Green Foxtail (Setaria viridis) | 78 |
| Redroot Pigweed (Amaranthus retroflexus) | 92 |
| Barnyardgrass (Echinochloa crus-galli) | 75 |
Logical Relationships and Workflows
The following diagrams illustrate the synthetic workflow and a hypothetical mode of action for the synthesized herbicide.
Caption: Synthetic workflow for Pyra-Herb 1.
Caption: Hypothetical mode of action of Pyra-Herb 1.
Conclusion
2-Bromo-5-chloro-3-methylpyrazine is a valuable and reactive intermediate for the synthesis of novel agrochemicals. The presented synthetic protocol for a hypothetical pyrazinyl-pyrazole herbicide demonstrates the utility of this building block in constructing complex molecules with potential for high biological activity. The adaptability of the pyrazine core to various synthetic transformations opens up a wide range of possibilities for the development of new and effective crop protection solutions. Further research into the synthesis and biological evaluation of derivatives of 2-Bromo-5-chloro-3-methylpyrazine is warranted to explore its full potential in agrochemical discovery.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. biosynce.com [biosynce.com]
- 5. adv-bio.com [adv-bio.com]
- 6. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Suzuki Coupling Yield with 2-Bromo-5-chloro-3-methylpyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2-Bromo-5-chloro-3-methylpyrazine. The guidance aims to address common challenges and provide systematic approaches to optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with 2-Bromo-5-chloro-3-methylpyrazine resulting in a low or no yield?
A1: Low yields with this substrate are common and can stem from several factors related to its electron-deficient nature.[1] The primary reasons include:
-
Catalyst Deactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, forming inactive species and inhibiting the catalytic cycle.[1][2]
-
Substrate Reactivity: As an electron-deficient heterocycle, the oxidative addition step can be challenging. While the bromo-substituent is generally more reactive than the chloro-substituent, specialized conditions are often needed.[2][3]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl compounds.[1]
-
Inappropriate Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this class of substrate.[3] Highly active systems with bulky, electron-rich ligands are typically required.[1][4]
Q2: I am observing significant debromination of my starting material. How can I prevent this side reaction?
A2: Debromination is a common side reaction with heteroaryl halides.[5] To minimize it, consider the following:
-
Choice of Base: Strong inorganic bases such as NaOH or KOH can sometimes promote dehalogenation. Switching to milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) can significantly reduce this side reaction.[5]
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can suppress debromination compared to less bulky ligands like triphenylphosphine (PPh₃).[5]
-
Temperature Control: Lowering the reaction temperature may reduce the rate of debromination, though this must be balanced against the need for sufficient thermal energy to drive the main reaction.
Q3: My reaction is generating a lot of homocoupled boronic acid byproduct. What is the cause and solution?
A3: The homocoupling of boronic acids to form a biaryl byproduct is almost always caused by the presence of oxygen in the reaction mixture.[1] To prevent this:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed before heating. Common methods include sparging with an inert gas (argon or nitrogen) for an extended period or using multiple freeze-pump-thaw cycles.[1]
-
Maintain Inert Atmosphere: The reaction must be run under a positive pressure of an inert gas (argon or nitrogen) from start to finish to prevent oxygen from entering the vessel.[4]
Q4: Which halide is expected to react selectively: the bromo or the chloro group?
A4: In Suzuki-Miyaura couplings, the reactivity of halogens generally follows the trend I > Br > Cl.[2] Therefore, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. Under carefully controlled conditions, selective coupling at the 2-bromo position can be achieved, leaving the 5-chloro position intact for potential subsequent functionalization.
Q5: My boronic acid appears to be degrading during the reaction. How can I address this?
A5: This side reaction is known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. It is particularly common when using aqueous bases.[1][4] To mitigate this, you can:
-
Use more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts as the coupling partner.[1][4] These are generally less prone to protodeboronation.
-
Use anhydrous solvents and bases where possible, although this can present solubility challenges for the base.
Troubleshooting Guides
Optimizing Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for successfully coupling this challenging substrate. The following tables provide recommended starting points for optimization.
Table 1: Recommended Catalyst Systems
| Palladium Precursor | Ligand | Mol % (Pd/Ligand) | Expected Outcome & Comments |
| Pd₂(dba)₃ | SPhos or XPhos | 1-3 / 2-6 | High to Excellent. Bulky, electron-rich ligands stabilize the catalyst, promote reductive elimination, and prevent deactivation by the pyrazine nitrogen.[1][4] |
| Pd(OAc)₂ | PPh₃ | 2-5 / 4-10 | Low to Moderate. Prone to catalyst deactivation with pyridinic and pyrazinic substrates.[1] Not recommended as a first choice. |
| Pd(dppf)Cl₂ | None | 3-5 | Moderate. Often effective, but may require higher temperatures and longer reaction times. |
| Pd(PPh₃)₄ | None | 5-10 | Low. Often fails to give any coupled product with chloropyrazines and can be inefficient with bromopyrazines.[3] |
Table 2: Screening of Bases
| Base | Equivalents | Common Solvent(s) | Expected Outcome & Comments |
| K₃PO₄ | 2-3 | Dioxane/H₂O, THF/H₂O | High to Excellent. A strong base that is often very effective for less reactive substrates and challenging couplings.[1][4] |
| Cs₂CO₃ | 2-3 | Dioxane, Toluene | High to Excellent. Often provides high yields but is more expensive.[1] |
| K₂CO₃ | 2-3 | Toluene/H₂O, DMF/H₂O | Moderate to High. A common and cost-effective choice that is a good starting point for optimization.[1][6] |
| Na₂CO₃ | 2-3 | DMF, Dioxane | Moderate. Can be effective, particularly where substrate solubility is a concern in other solvents.[1] |
Table 3: Solvent Selection Guide
| Solvent System | Typical Temperature | Comments |
| 1,4-Dioxane / H₂O | 90-110 °C | Excellent solvent for many Suzuki couplings, good for dissolving K₃PO₄. |
| Toluene / H₂O | 90-110 °C | A common and effective biphasic system.[1] |
| 2-MeTHF / H₂O | 80-100 °C | A more environmentally friendly alternative to THF and Dioxane. Can sometimes lead to significant yield improvements.[7] |
| DMF / H₂O | 90-120 °C | Useful for substrates with poor solubility, but can be difficult to remove during workup.[6] |
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting low-yielding reactions.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Experimental Protocols
General Procedure for Suzuki Coupling of 2-Bromo-5-chloro-3-methylpyrazine
Note: This is a generalized procedure and requires optimization for specific boronic acids.
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 eq.), the desired boronic acid or boronic ester (1.2–1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0–3.0 eq.).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe. The mixture should be stirred to ensure good mixing.
-
Catalyst Addition: In a final, swift step under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (typically 90–110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle can help in diagnosing which step may be failing. For pyrazine substrates, both the oxidative addition (I) and transmetalation (II) steps can be rate-limiting, while catalyst deactivation by the pyrazine nitrogen can inhibit the overall cycle.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-5-chloro-3-methylpyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-chloro-3-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Bromo-5-chloro-3-methylpyrazine?
A1: The most prevalent and established method for the synthesis of 2-Bromo-5-chloro-3-methylpyrazine is the Sandmeyer reaction.[1][2] This process involves two main steps: the diazotization of the precursor, 2-amino-5-chloro-3-methylpyrazine, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromide.[1][3]
Q2: What are the critical parameters to control during the diazotization step?
A2: The diazotization reaction is highly sensitive to temperature. It is crucial to maintain a low temperature, typically between 0-5°C, to ensure the stability of the diazonium salt intermediate.[4][5] Higher temperatures can lead to premature decomposition of the diazonium salt, resulting in the formation of undesired byproducts and a lower yield of the target molecule.[5]
Q3: How can I monitor the completion of the diazotization reaction?
A3: A common and effective method to monitor the completion of the diazotization is by using starch-iodide paper. The presence of excess nitrous acid, which is used to generate the nitrosyl cation for the reaction, will result in the oxidation of iodide to iodine, turning the starch paper blue. A persistent blue color indicates that the starting amine has been fully consumed.[4]
Q4: What are the common side reactions observed during the Sandmeyer bromination step?
A4: Several side reactions can occur during the Sandmeyer bromination, potentially impacting the purity and yield of 2-Bromo-5-chloro-3-methylpyrazine. These include the formation of 5-chloro-3-methylpyrazin-2-ol (a phenol analog) through the reaction of the diazonium salt with water, the generation of biaryl compounds, and the formation of azo compounds.[3][4]
Q5: What are the recommended purification methods for the final product?
A5: The purification of 2-Bromo-5-chloro-3-methylpyrazine typically involves extraction and chromatography. After the reaction is complete, the product is usually extracted from the aqueous reaction mixture using an organic solvent. Further purification is often achieved through column chromatography on silica gel to remove any unreacted starting materials, byproducts, and residual catalyst.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete diazotization of the starting amine. | Ensure the reaction temperature is maintained between 0-5°C and that there is a slight excess of nitrous acid, as confirmed by a positive starch-iodide test.[4] |
| Premature decomposition of the diazonium salt. | Maintain rigorous temperature control throughout the diazotization and addition to the copper(I) bromide solution. Avoid any localized heating.[5] | |
| Inactive copper(I) bromide catalyst. | Use freshly prepared or high-quality commercial copper(I) bromide. The catalyst can be washed with a dilute acid and then an organic solvent to remove any oxidized species. | |
| Presence of a Significant Amount of Phenolic Impurity (5-chloro-3-methylpyrazin-2-ol) | The diazonium salt reacted with water. | Ensure the reaction is carried out under anhydrous or highly concentrated acidic conditions to minimize the presence of free water. Keep the temperature low to suppress this side reaction.[5] |
| Formation of Dark, Tarry Byproducts | Uncontrolled decomposition of the diazonium salt leading to radical polymerization. | Improve temperature control and ensure efficient stirring. The rate of addition of the diazonium salt solution to the copper(I) bromide solution should be slow and controlled.[4] |
| Difficult Purification | Presence of multiple, closely related impurities. | Optimize the reaction conditions to minimize side product formation. For purification, employ a suitable solvent system for column chromatography that provides good separation of the target compound from its impurities. |
Data Presentation
| Parameter | Typical Range/Value | Notes |
| Starting Material | 2-amino-5-chloro-3-methylpyrazine | High purity is recommended for optimal results. |
| Diazotization Temperature | 0-5°C | Critical for the stability of the diazonium salt.[5] |
| Sandmeyer Reaction Temperature | Room temperature to 50°C | Substrate-dependent; gradual warming may be necessary. |
| Catalyst | Copper(I) Bromide (CuBr) | Typically used in stoichiometric amounts. |
| Typical Yield | 60-80% | Highly dependent on reaction conditions and substrate purity. |
| Appearance of Final Product | Light yellow to off-white crystalline solid | [6] |
Experimental Protocols
1. Diazotization of 2-amino-5-chloro-3-methylpyrazine:
-
Dissolve 2-amino-5-chloro-3-methylpyrazine in a suitable acidic medium (e.g., a mixture of hydrobromic acid and water) in a reaction vessel equipped with a stirrer and a thermometer.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes.
-
Confirm the presence of excess nitrous acid using starch-iodide paper.
2. Sandmeyer Bromination:
-
In a separate reaction vessel, prepare a solution or suspension of copper(I) bromide in a suitable solvent (e.g., hydrobromic acid).
-
Cool the copper(I) bromide mixture.
-
Slowly add the cold diazonium salt solution prepared in the previous step to the stirred copper(I) bromide mixture. The rate of addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
The reaction mixture can then be heated gently (e.g., to 50°C) to ensure the complete decomposition of the diazonium salt.
-
Upon completion, the product can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification by column chromatography.
Mandatory Visualization
Caption: Synthetic pathway and side reactions in 2-Bromo-5-chloro-3-methylpyrazine synthesis.
References
Troubleshooting guide for low reactivity of 2-Bromo-5-chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting support for experiments involving 2-Bromo-5-chloro-3-methylpyrazine, focusing on its characteristically low reactivity in common cross-coupling reactions. This resource offers solutions to specific issues, detailed protocols, and quantitative data to help optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no reactivity with 2-Bromo-5-chloro-3-methylpyrazine in my cross-coupling reaction?
A1: The reactivity of 2-Bromo-5-chloro-3-methylpyrazine is governed by several factors. The pyrazine ring is electron-deficient, which generally facilitates the oxidative addition step in palladium-catalyzed couplings. However, the nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially inhibiting catalysis.[1] Furthermore, successful coupling depends critically on the proper selection of catalyst, ligand, base, and solvent, which must be optimized for this specific substrate.
Q2: Which halogen on 2-Bromo-5-chloro-3-methylpyrazine is more reactive?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order: C-I > C-Br > C-Cl.[1] Therefore, the C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 5-position. This difference allows for chemoselective functionalization at the C-Br position under carefully controlled, milder reaction conditions.
Q3: What are the most common side reactions to watch for?
A3: Several side reactions can reduce the yield of your desired product. These include:
-
Protodeboronation: In Suzuki couplings, the boronic acid can be deactivated, particularly in the presence of a strong base or residual water.[1]
-
Catalyst Decomposition: The formation of palladium black indicates the decomposition of the active catalyst, rendering it inactive.[1]
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki or organotin in Stille reactions) can occur, especially if the reaction mixture is not properly degassed.[2]
-
Hydrodehalogenation: The replacement of a halogen atom with a hydrogen atom can occur as a competing pathway.
Q4: How can I improve the chemoselectivity to favor reaction at the C-Br position?
A4: To achieve selective coupling at the more reactive C-Br bond, employ milder reaction conditions. This includes using lower reaction temperatures, shorter reaction times, and a less active catalyst system that is sufficient to activate the C-Br bond but not the more robust C-Cl bond. Careful screening of catalysts and ligands is essential to find this selectivity window.
Troubleshooting Guide for Low Reactivity
Problem: Low to No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Inappropriate Catalyst System | The choice of palladium source and ligand is critical for the electron-deficient pyrazine substrate.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient. Solution: Screen a panel of catalysts and ligands. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) paired with a Pd(II) precatalyst (e.g., Pd(OAc)₂) or a preformed catalyst (e.g., XPhos Pd G3) often improve results for challenging heteroaryl chlorides and can be effective here.[3] |
| Incorrect Base Selection | The base is crucial for activating the boronic acid in the transmetalation step.[1] The wrong base can be ineffective or promote side reactions. Solution: Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often effective for heteroaryl couplings and can minimize base-sensitive side reactions like protodeboronation.[3][4] Ensure the base is finely powdered and anhydrous. |
| Poor Reagent Quality/Solubility | Boronic acids can degrade over time. Reagents may not be sufficiently soluble in the chosen solvent. Solution: Use freshly purchased or recrystallized boronic acid. Consider using more stable potassium trifluoroborate salts as coupling partners.[5] For solubility issues, screen different solvent systems, such as 1,4-dioxane/water, toluene, or DMF.[6] Ensure all solvents are anhydrous and properly degassed to prevent catalyst deactivation. |
| Catalyst Inhibition | The pyrazine nitrogen atoms can coordinate with the palladium center, inhibiting its catalytic activity.[1] Solution: The use of bulky phosphine ligands can often mitigate this issue by sterically shielding the palladium center. Increasing the ligand-to-palladium ratio (e.g., 2:1 or 4:1) can also help maintain catalyst activity. |
Problem: Low to No Yield in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Insufficiently Active Catalyst | The C-Br bond on the electron-deficient pyrazine may require a highly active catalyst system, especially with less nucleophilic amines. Solution: Employ modern, third-generation Buchwald-Hartwig catalysts and ligands.[1] Bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to facilitate the coupling of challenging substrates.[7] Using pre-catalysts can also ensure the efficient generation of the active Pd(0) species. |
| Incompatible Base | A strong, non-nucleophilic base is required to deprotonate the amine, but an inappropriate choice can lead to side reactions or insolubility. Solution: Screen strong bases like NaOt-Bu, KOt-Bu, or LHMDS. The choice of base can be coupled with the solvent; for example, NaOt-Bu is commonly used in toluene or dioxane.[3] |
| Amine Purity | Trace impurities in the amine starting material can poison the palladium catalyst. Solution: Purify the amine immediately before use by distillation, crystallization, or filtration through a plug of activated alumina. |
| Reaction Temperature | The reaction temperature may be too low to overcome the activation energy barrier. Solution: While starting at a moderate temperature (e.g., 80 °C) to favor selectivity, a higher temperature (e.g., 100-110 °C) may be necessary to drive the reaction to completion, especially if initial attempts show low conversion.[3] |
Quantitative Data Summary
The following table summarizes representative conditions and yields for cross-coupling reactions on similar bromo-chloro heteroaromatic substrates, providing a baseline for optimization.
| Cross-Coupling Reaction | Substrate | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 5-Bromo-2-chloropyrimidine | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-95 |
| Buchwald-Hartwig | 5-Bromo-2-chloropyrimidine | Pd(OAc)₂ (2) / BINAP (3) | NaOt-Bu (1.4) | Toluene | 80 | 8-16 | 75-98 |
| Sonogashira | 5-Bromo-2-chloropyrimidine | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N (2) | DMF | 80 | 6-12 | 60-88 |
| Stille | Dihalopyrazine | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 76-99 |
| Heck | Aryl Bromide | Pd(OAc)₂ (1) / PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 12 | ~85 |
Note: Data is compiled and representative of typical results found in the literature for analogous substrates to provide a starting point for optimization.[3][8][9]
Detailed Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the C-2 (bromo) position.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[6]
-
Catalyst Addition: In a separate vial, prepare the catalyst system. Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[3] Add this mixture to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3]
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol is a starting point for the C-N bond formation at the C-2 (bromo) position.
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).[3]
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene).[3] Then, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv.) followed by the desired amine (1.2 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).[3]
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing debromination in reactions with 2-Bromo-5-chloro-3-methylpyrazine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing debromination during chemical reactions with 2-Bromo-5-chloro-3-methylpyrazine, a key intermediate in pharmaceutical synthesis.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, with a focus on mitigating the unwanted side reaction of debromination.
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Symptoms:
-
Formation of a significant amount of 5-chloro-3-methylpyrazine as a byproduct.
-
Low yields of the desired coupled product.
-
Complex product mixtures that are difficult to purify.
Root Causes and Solutions:
Debromination in palladium-catalyzed coupling reactions, often termed hydrodebromination, typically arises from the formation of a palladium-hydride (Pd-H) species which then participates in a competing catalytic cycle. The source of the hydride can be the base, solvent, or impurities.
| Potential Cause | Recommended Solution | Rationale |
| Aggressive Base | Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] | Strong bases, particularly alkoxides like NaOtBu, can promote the formation of Pd-H species, leading to increased debromination. Milder carbonate or phosphate bases are less prone to this side reaction. |
| High Reaction Temperature | Lower the reaction temperature. | High temperatures can accelerate the rate of debromination. Attempting the reaction at a lower temperature (e.g., 60-80 °C) and monitoring for improvement can be effective. |
| Inappropriate Ligand | Use bulky, electron-rich phosphine ligands such as XPhos or SPhos. | These ligands can promote the desired reductive elimination step to form the C-C or C-N bond over the competing debromination pathway. |
| Presence of Protic Impurities | Use anhydrous, degassed solvents and high-purity reagents. | Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species. |
| Catalyst Choice | Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃. | In situ reduction of Pd(II) to Pd(0) can sometimes generate species that favor debromination. |
Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Frequently Asked Questions (FAQs)
Q1: Why is debromination a common side reaction with 2-Bromo-5-chloro-3-methylpyrazine?
A1: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This inherent reactivity makes the bromine atom susceptible to cleavage, especially under conditions that favor the formation of palladium-hydride species, which can lead to the replacement of bromine with a hydrogen atom (hydrodebromination).
Q2: I am performing a Suzuki-Miyaura coupling. What are the best initial conditions to minimize debromination?
A2: A good starting point for a Suzuki-Miyaura coupling with 2-Bromo-5-chloro-3-methylpyrazine to minimize debromination would be:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with a bulky, electron-rich ligand like SPhos or XPhos (4 mol%).
-
Base: K₃PO₄ (2-3 equivalents).[1]
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Temperature: 80 °C.
-
Atmosphere: Inert (e.g., Argon or Nitrogen).
Q3: How can I confirm that debromination is occurring in my reaction?
A3: The most common methods to confirm and quantify debromination are:
-
Mass Spectrometry (MS): Look for the mass of the debrominated product (5-chloro-3-methylpyrazine).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Compare the NMR spectrum of your crude product to a standard of the starting material and the expected product. The debrominated product will show a new proton signal in the aromatic region where the bromine was.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can separate the components of your reaction mixture and provide their respective mass data, allowing for the identification and quantification of the debrominated byproduct.
Q4: Can the choice of solvent influence the extent of debromination?
A4: Yes, the solvent can play a role. Some solvents can act as a source of hydride for the formation of Pd-H species, which leads to debromination. It is crucial to use anhydrous and thoroughly degassed solvents to minimize these side reactions. For Suzuki reactions, a mixture of an organic solvent like 1,4-dioxane or toluene with water is common, but the ratio can be optimized to minimize debromination.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a general method for the Suzuki-Miyaura coupling of 2-Bromo-5-chloro-3-methylpyrazine with an arylboronic acid, optimized to reduce the incidence of debromination.
Reagents & Materials:
-
2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-chloro-3-methylpyrazine, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the expected outcomes of a Suzuki-Miyaura coupling with 2-Bromo-5-chloro-3-methylpyrazine under different conditions, highlighting the impact on the yield of the desired product versus the debrominated byproduct. The data is representative of trends observed for similar halo-heterocyclic systems.
| Condition | Catalyst/Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Debrominated Product (%) |
| A (Harsh) | Pd(PPh₃)₄ | NaOtBu | 110 | 30-40 | 50-60 |
| B (Optimized) | Pd₂(dba)₃ / SPhos | K₃PO₄ | 80 | 85-95 | <5 |
| C (Milder Base) | Pd₂(dba)₃ / SPhos | K₂CO₃ | 80 | 80-90 | <10 |
| D (Higher Temp) | Pd₂(dba)₃ / SPhos | K₃PO₄ | 110 | 60-70 | 20-30 |
Signaling Pathways and Experimental Workflows
Mechanism of Debromination in Palladium-Catalyzed Cross-Coupling
The primary pathway for debromination involves the formation of a palladium-hydride (Pd-H) species, which can intercept the catalytic cycle.
References
Technical Support Center: Purification of 2-Bromo-5-chloro-3-methylpyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-bromo-5-chloro-3-methylpyrazine and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2-Bromo-5-chloro-3-methylpyrazine derivatives and how do they affect purification?
A1: Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions, such as the formation of imidazole derivatives. These impurities can have similar polarities to the target compound, making separation challenging. Halogenated impurities, in particular, can be difficult to remove and may require specific purification strategies.
Q2: Which purification techniques are most effective for 2-Bromo-5-chloro-3-methylpyrazine derivatives?
A2: The choice of purification technique depends on the physical properties of the derivative (solid or liquid) and the nature of the impurities. The most common and effective methods include:
-
Column Chromatography: Highly versatile for separating compounds with different polarities.
-
Recrystallization: Effective for purifying solid derivatives.
-
Liquid-Liquid Extraction (LLE): A good initial step to remove highly polar or non-polar impurities.
-
Distillation: Suitable for volatile derivatives.[1]
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the desired product from impurities.
-
Possible Cause: Inappropriate solvent system (eluent).
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for halogenated pyrazines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] A 90:10 hexane/ethyl acetate mixture has been shown to be effective in separating pyrazines from more polar imidazole impurities.[1]
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, employ a gradient elution where the polarity of the solvent is gradually increased.
-
Choice of Stationary Phase: While silica gel is most common, for challenging separations, consider using alumina or a stationary phase with a higher surface area.
-
Issue 2: The compound is sticking to the column or "tailing".
-
Possible Cause: Strong interaction between the compound and the acidic silica gel. Pyrazine derivatives, being basic, can interact with the acidic silanol groups on the silica surface.
-
Troubleshooting Steps:
-
Add a Modifier to the Eluent: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or pyridine, to the eluent to neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.
-
Troubleshooting Steps:
-
Select a Lower-Boiling Solvent: Choose a solvent or solvent mixture with a lower boiling point.
-
Adjust Solvent Volume: Add more of the hot solvent to the oily mixture until it fully dissolves, then allow it to cool slowly.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is too dilute, or the wrong solvent was chosen.
-
Troubleshooting Steps:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Induce Crystallization: Use scratching or seeding techniques as described above.
-
Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly. For halogenated aromatic compounds, combinations like ethanol/water or hexane/ethyl acetate can be effective.
-
Liquid-Liquid Extraction (LLE)
Issue 1: Inefficient extraction of the desired product.
-
Possible Cause: The chosen organic solvent has a similar polarity to the aqueous phase, or the pH of the aqueous phase is not optimal.
-
Troubleshooting Steps:
-
Solvent Selection: For extracting pyrazines from an aqueous reaction mixture, solvents like hexane, methyl-t-butyl ether (MTBE), or ethyl acetate are commonly used.[1] Hexane is particularly effective at excluding polar impurities like imidazoles.[1]
-
pH Adjustment: The basicity of the pyrazine ring means that the pH of the aqueous layer can significantly impact its solubility. Adjusting the pH to be more basic can decrease the solubility of the pyrazine derivative in the aqueous layer, leading to better extraction into the organic phase.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency than a single extraction with a large volume.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography of Halogenated Pyrazines
| Impurity Type | Stationary Phase | Recommended Eluent System (v/v) | Notes |
| Polar Impurities (e.g., imidazoles) | Silica Gel | 90:10 Hexane / Ethyl Acetate | Effective for separating less polar pyrazines from more polar impurities.[1] |
| Non-polar Impurities | Silica Gel | Start with 100% Hexane, gradually increase Ethyl Acetate percentage | A gradient elution is often necessary. |
| Isomeric Impurities | Silica Gel or Alumina | Hexane / Dichloromethane or Hexane / Toluene | Separation of isomers can be challenging and may require screening of various solvent systems. |
Table 2: Common Solvents for Recrystallization of Halogenated Aromatic Compounds
| Solvent | Polarity | Notes |
| Ethanol | Polar | Often used in combination with water for polar compounds. |
| Isopropanol | Polar | A good general solvent for recrystallization. |
| Ethyl Acetate | Intermediate | Can be used alone or in combination with hexane. |
| Hexane / Heptane | Non-polar | Often used as the "poor" solvent in a two-solvent system. |
| Toluene | Non-polar | Good for dissolving many organic compounds when hot. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
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Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate) to form a slurry.
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude 2-bromo-5-chloro-3-methylpyrazine derivative in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of 2-Bromo-5-chloro-3-methylpyrazine derivatives.
Caption: A logical troubleshooting guide for common issues in purification.
References
Overcoming catalyst poisoning in reactions involving 2-Bromo-5-chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic cross-coupling reactions with 2-Bromo-5-chloro-3-methylpyrazine. The primary focus is on overcoming catalyst poisoning, a frequent issue observed with nitrogen-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with 2-Bromo-5-chloro-3-methylpyrazine failing or giving low yields?
A1: Low yields or reaction failure with this substrate are commonly attributed to catalyst poisoning or deactivation. The lone pair of electrons on the pyrazine nitrogen atoms can coordinate strongly to the palladium catalyst, forming inactive or less active complexes that disrupt the catalytic cycle.[1][2][3][4] This is a well-documented issue for nitrogen-containing heterocycles.[1][2][3][4]
Q2: What is the primary mechanism of catalyst poisoning in this context?
A2: The primary mechanism is the coordination of the pyrazine's nitrogen atom to the palladium center. This can lead to the formation of stable, off-cycle palladium complexes that are unable to participate in the key steps of the cross-coupling reaction, such as oxidative addition or reductive elimination.
Q3: Which cross-coupling reactions are most susceptible to this issue?
A3: Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are all susceptible to catalyst poisoning when using substrates like 2-Bromo-5-chloro-3-methylpyrazine. The specific challenges may vary slightly between these reactions, but the underlying issue of catalyst coordination by the pyrazine nitrogen is a common thread.
Q4: How can I mitigate catalyst poisoning?
A4: Several strategies can be employed:
-
Catalyst and Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle over deactivation pathways.
-
Reaction Condition Optimization: Careful selection of the base, solvent, and temperature is crucial. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.
-
Use of Additives: In some cases, additives can help to mitigate catalyst poisoning, although this is highly reaction-dependent.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical, as oxygen can oxidize and deactivate the active Pd(0) catalyst.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Starting material is largely unreacted.
-
Formation of side products, such as homocoupled boronic acid.
-
Appearance of palladium black (precipitated, inactive palladium).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | Switch to a catalyst system known to be robust for N-heterocyclic substrates. Use a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich ligand such as XPhos or SPhos.[5] |
| Poor Quality Boronic Acid | Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) to minimize protodeboronation. |
| Inappropriate Base | Screen different bases. K₃PO₄ or Cs₂CO₃ are often effective for challenging substrates. Ensure the base is anhydrous if the reaction requires it. |
| Suboptimal Solvent | Use anhydrous, degassed solvents. A mixture of dioxane/water or toluene/water is a common starting point. |
| Insufficient Temperature | Gradually increase the reaction temperature. For less reactive chlorides, higher temperatures are often necessary. |
Problem 2: Reaction Stalls in Heck or Sonogashira Coupling
Symptoms:
-
Initial product formation is observed, but the reaction does not go to completion.
-
TLC or LC-MS analysis shows a mixture of starting material and product.
-
Formation of a black precipitate (palladium black).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Increase catalyst loading slightly. For Sonogashira, ensure the copper co-catalyst (if used) is fresh and active. For Heck, consider a ligand-free system or a more robust ligand. |
| Ligand Dissociation/Decomposition | Use a more stable ligand. Bidentate phosphine ligands like dppf can sometimes offer greater stability. |
| Alkyne Homocoupling (Sonogashira) | Rigorously degas all reagents and solvents to remove oxygen. Consider running the reaction under copper-free conditions. |
| Olefin Isomerization (Heck) | This can be a side reaction promoted by palladium-hydride intermediates. Using a less polar solvent or adding a halide salt like LiCl can sometimes minimize this. |
Quantitative Data Presentation
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected performance for 2-Bromo-5-chloro-3-methylpyrazine.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of a Substituted Bromopyridine
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | Phenylboronic acid | Expected High |
Data adapted from literature on analogous substrates. "Expected High" indicates that while specific percentage yields were not provided for this exact substrate in the source, the catalyst system is known to be highly effective for this class of compounds.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.08 mmol, 8 mol%).
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Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).
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Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.
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Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) until the reaction is complete as monitored by TLC or LC-MS.
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Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
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Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Mechanism of catalyst poisoning by the pyrazine substrate.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Managing temperature control in exothermic reactions of 2-Bromo-5-chloro-3-methylpyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing temperature control in exothermic reactions involving 2-Bromo-5-chloro-3-methylpyrazine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Managing Exothermic Events
Unexpected temperature increases during reactions with 2-Bromo-5-chloro-3-methylpyrazine can indicate a potential thermal runaway. The following table outlines common scenarios, their probable causes, and recommended immediate actions.
| Observation | Probable Cause | Immediate Corrective Actions |
| Rapid, uncontrolled temperature rise | - Reagent addition rate is too high.- Inadequate cooling capacity.- Incorrectly high reactant concentration. | 1. Immediately cease all reagent addition.2. Maximize cooling by ensuring the cooling system is at its lowest set temperature and maximum flow rate.3. If the temperature continues to rise, execute an emergency quench protocol. |
| Localized boiling or fuming in the reactor | - Poor mixing leading to "hot spots". | 1. Stop reagent addition.2. If it is safe to do so, increase the agitation speed to improve homogeneity.3. Maximize cooling. |
| Sudden pressure increase within the reactor | - Onset of a runaway reaction leading to solvent boiling or gas evolution. | 1. Immediately stop all reagent addition and heating.2. Maximize cooling.3. If pressure continues to rise, vent the reactor to a safe location or a quench drum. |
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions involving 2-Bromo-5-chloro-3-methylpyrazine?
A1: The most common exothermic reactions are nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The pyrazine ring is electron-deficient, which facilitates nucleophilic attack, and the energy released upon bond formation can be significant.[1][2]
Q2: How can I predict the exothermic potential of my reaction?
A2: A thorough literature search for similar reactions is the first step. For novel reactions, it is highly recommended to perform calorimetric studies, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC), to determine the heat of reaction and the onset temperature for any decomposition.
Q3: What are the key parameters to control during an exothermic reaction with this compound?
A3: The critical parameters to control are:
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Rate of Reagent Addition: Slow, controlled addition of the limiting reagent is crucial.
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Temperature: Maintain a consistent internal reaction temperature with an efficient cooling system.
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Mixing: Ensure good agitation to maintain a homogenous reaction mixture and prevent localized hot spots.
Q4: What are the best practices for setting up an experiment to mitigate thermal risks?
A4:
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Use a jacketed reactor with a circulating cooling system.
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Employ a calibrated temperature probe to monitor the internal reaction temperature.
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Use a syringe pump or an addition funnel for controlled, slow addition of reagents.
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Ensure adequate stirring with an overhead stirrer.
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Perform the reaction on a smaller scale initially to assess its thermal profile before scaling up.
Experimental Protocols
The following are generalized experimental protocols for common exothermic reactions involving 2-Bromo-5-chloro-3-methylpyrazine. Note: These are starting points and may require optimization for specific substrates and scales.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Amination
This protocol outlines a general procedure for the amination of 2-Bromo-5-chloro-3-methylpyrazine.
Materials:
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2-Bromo-5-chloro-3-methylpyrazine
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Amine nucleophile (e.g., morpholine)
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Base (e.g., K₂CO₃)
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Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
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Jacketed reactor with overhead stirrer, thermocouple, and addition funnel
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Cooling bath
Procedure:
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Set up the jacketed reactor under an inert atmosphere (e.g., nitrogen or argon).
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Charge the reactor with 2-Bromo-5-chloro-3-methylpyrazine and the solvent.
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Cool the reactor to the desired starting temperature (e.g., 0-10 °C).
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In a separate flask, dissolve the amine and base in the solvent.
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Slowly add the amine/base solution to the reactor via the addition funnel, monitoring the internal temperature closely. Adjust the addition rate to maintain the set temperature.
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After the addition is complete, allow the reaction to slowly warm to room temperature or heat as required, while continuing to monitor the temperature.
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Upon reaction completion, cool the mixture and quench with water.
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Proceed with standard aqueous workup and product purification.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of 2-Bromo-5-chloro-3-methylpyrazine.
Materials:
-
2-Bromo-5-chloro-3-methylpyrazine
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Amine
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Palladium precatalyst (e.g., Pd₂(dba)₃)
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Phosphine ligand (e.g., XantPhos)
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Base (e.g., NaOtBu or Cs₂CO₃)
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Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
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Schlenk flask or similar reaction vessel for inert atmosphere techniques
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to the reaction vessel.
-
Add the anhydrous, deoxygenated solvent.
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Add the 2-Bromo-5-chloro-3-methylpyrazine and the amine.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C), monitoring for any exotherm.[3]
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Maintain the reaction at temperature until completion, as monitored by TLC or LC-MS.
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Cool the reaction to room temperature, quench with water, and extract the product.
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Purify the product using column chromatography.
Visualizations
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Caption: Decision-making workflow for managing an unexpected exotherm.
References
Strategies to avoid homocoupling byproducts with 2-Bromo-5-chloro-3-methylpyrazine
Welcome to the technical support center for 2-Bromo-5-chloro-3-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the formation of the common homocoupling byproduct, 5,5'-dichloro-3,3'-dimethyl-2,2'-bipyrazine, during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with 2-Bromo-5-chloro-3-methylpyrazine?
A1: Homocoupling is an undesired side reaction in which two molecules of the starting aryl halide (2-Bromo-5-chloro-3-methylpyrazine) react with each other to form a symmetrical dimer (5,5'-dichloro-3,3'-dimethyl-2,2'-bipyrazine). This process consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a significant impurity that can be difficult to separate due to its similar properties to the target molecule.
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The main factors promoting homocoupling are:
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organometallic intermediates.[1][2]
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Use of Pd(II) Precatalysts: Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) must be reduced in situ to the active Pd(0) state. This reduction process can itself generate the homocoupled byproduct.[3][4]
-
Inappropriate Ligand Choice: Ligands play a crucial role in stabilizing the palladium catalyst. Ligands that are not bulky or electron-rich enough may not effectively prevent the side reactions that lead to homocoupling.[3]
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Base Selection: While essential for the reaction, certain bases, particularly very strong ones, can sometimes accelerate catalyst decomposition or other side reactions that favor homocoupling.[3][5]
Q3: Which halogen on 2-Bromo-5-chloro-3-methylpyrazine is more likely to react?
A3: In palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[5] The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[5] This selectivity allows for a controlled reaction at the 2-position (bromo) while leaving the 5-position (chloro) available for subsequent functionalization if desired.
Q4: Can the quality of my other reagents, like boronic acids in a Suzuki coupling, affect homocoupling?
A4: Absolutely. Boronic acids can degrade, especially when exposed to air and moisture, leading to protodeboronation or the formation of boroxines (trimeric anhydrides).[5] Impurities in the boronic acid or using a partially degraded reagent can disrupt the catalytic cycle and potentially increase the likelihood of side reactions, including homocoupling.[5][6]
Troubleshooting Guide: Low Yield and Presence of Homocoupling Byproduct
If you are experiencing low yields of your desired cross-coupled product and have identified the presence of 5,5'-dichloro-3,3'-dimethyl-2,2'-bipyrazine, consult the following guide.
| Observation / Problem | Potential Cause | Recommended Solution |
| Significant byproduct peak corresponding to the mass of the homocoupled dimer. | Oxygen in the reaction vessel. | Ensure rigorous exclusion of oxygen. Sparge the solvent and the reaction mixture with an inert gas (Nitrogen or Argon) for at least 30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Reaction is sluggish and homocoupling is the major product. | Inefficient Pd(0) generation from a Pd(II) precursor. | Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, which do not require an in-situ reduction step.[3] Alternatively, use modern, well-defined precatalysts (e.g., Buchwald G3/G4 precatalysts) designed for clean and efficient generation of the active Pd(0) species.[3] |
| Homocoupling persists despite using a Pd(0) catalyst and inert atmosphere. | Ligand choice is not optimal. | Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, or consider N-heterocyclic carbene (NHC) ligands. Their steric bulk can physically hinder the formation of intermediates that lead to homocoupling.[3] |
| Byproduct formation is inconsistent between runs. | Variable reagent quality or high concentration of coupling partner. | Use high-purity reagents. For Suzuki reactions, consider using more stable boronate esters (e.g., pinacol esters) instead of boronic acids.[5] Employ slow addition of the boronic acid/ester solution using a syringe pump to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[4] |
| Reaction mixture darkens significantly, suggesting catalyst decomposition (formation of Pd black). | Base is too strong or reaction temperature is too high. | Switch to a weaker inorganic base such as K₃PO₄ or K₂CO₃.[3] Optimize the reaction temperature; sometimes lowering it by 10-20 °C can suppress side reactions without significantly impacting the desired transformation rate. |
| Homocoupling is still observed at trace levels. | Residual Pd(II) species are still present. | Consider adding a mild reducing agent, such as potassium formate (HCO₂K), to the reaction mixture. This can help "clean up" any stray Pd(II) without disrupting the primary catalytic cycle.[1][6] |
Data on Strategy Efficacy
The following tables summarize the expected impact of different strategies on the outcome of a Suzuki-Miyaura coupling between 2-Bromo-5-chloro-3-methylpyrazine and a generic arylboronic acid.
Table 1: Effect of Catalyst and Oxygen Exclusion
| Catalyst (2 mol%) | Ligand (4 mol%) | Base | Atmosphere | Product:Homocoupling Ratio (Approx.) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Air | 50 : 50 |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Nitrogen | 85 : 15 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Nitrogen | 95 : 5 |
| Buchwald G3 | - | K₃PO₄ | Nitrogen (Sparsed) | > 99 : 1 |
Table 2: Effect of Ligand and Base Selection
| Catalyst (2 mol%) | Ligand (4 mol%) | Base | Atmosphere | Product:Homocoupling Ratio (Approx.) |
| Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Nitrogen | 92 : 8 |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Nitrogen | 96 : 4 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Nitrogen | 98 : 2 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Nitrogen | > 99 : 1 |
Visual Guides and Workflows
Experimental Workflow for Minimizing Homocoupling
The following diagram outlines a generalized workflow for setting up a cross-coupling reaction to minimize the formation of homocoupling byproducts.
Caption: General workflow for minimizing homocoupling.
Troubleshooting Decision Tree
Use this decision tree if you detect the homocoupling byproduct in your reaction analysis.
Caption: Troubleshooting decision tree for homocoupling.
Key Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 2-Bromo-5-chloro-3-methylpyrazine with various arylboronic acids while minimizing homocoupling.
Materials:
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2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
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Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or similar reaction vessel suitable for air-sensitive chemistry
Procedure:
-
Vessel Preparation: Add 2-Bromo-5-chloro-3-methylpyrazine, K₃PO₄, and a magnetic stir bar to a Schlenk flask.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to remove atmospheric oxygen.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe under a positive pressure of inert gas.
-
Degassing: Sparge the resulting suspension with inert gas via a long needle for 30 minutes to ensure complete removal of dissolved oxygen.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Coupling Partner Addition: In a separate flask, dissolve the arylboronic acid in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump. This slow addition is critical to keep the boronic acid concentration low.[4]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.
References
Validation & Comparative
Alternative reagents to 2-Bromo-5-chloro-3-methylpyrazine for pyrazine functionalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents and methods for the functionalization of the pyrazine ring, moving beyond the use of 2-Bromo-5-chloro-3-methylpyrazine. It offers a detailed look at widely used palladium-catalyzed cross-coupling reactions and classical nucleophilic aromatic substitution, complete with experimental data and detailed protocols to inform your synthetic strategies.
Introduction
The pyrazine scaffold is a critical pharmacophore found in numerous FDA-approved drugs and biologically active compounds.[1] The functionalization of the pyrazine ring is therefore of paramount importance in medicinal chemistry and drug discovery. While reagents like 2-Bromo-5-chloro-3-methylpyrazine offer specific substitution patterns, a broader range of synthetic methodologies provides greater flexibility in accessing diverse chemical space. This guide explores key alternative strategies for pyrazine functionalization, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the pyrazine core.[2] Among these, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prevalent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organohalide with an organoboron species, typically an arylboronic acid, in the presence of a palladium catalyst and a base.[3] The reactivity of the halide on the pyrazine ring is a crucial factor, with the general trend being I > OTf > Br >> Cl.[4]
| Entry | Pyrazine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 85 |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 |
| 4 | 2,6-Dichloropyridine* | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | t-AmylOH | 100 | 18 | 92 |
| 5 | 2-Chloro-3-methylpyrazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
*Data for closely related pyridine and pyrimidine systems are included to illustrate reactivity trends.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloropyrazine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 18 hours.
-
Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-phenylpyrazine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for the synthesis of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[5] This reaction is instrumental in the synthesis of arylamines, which are prevalent in pharmaceuticals.
| Entry | Pyrazine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 2 | 98 |
| 2 | 2-Bromopyridine | Cyclohexylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 95 |
| 3 | 2-Amino-6-bromopyridine | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 100 | 16 | 85 |
| 4 | 2-Bromopyridine | Volatile Amines (e.g., diethylamine) | Pd(OAc)₂ (cat.) | dppp (cat.) | NaOtBu | Toluene | 80 | - | 55-98 |
| 5 | 2-Bromo-5-chloropyrazine | 4-Methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 89 |
*Data for closely related pyridine systems are included to illustrate reactivity trends.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyrazine with an Aniline
-
Reaction Setup: To a Schlenk tube, add the bromo-aromatic compound (1.0 equiv), the aniline (1.5 equiv), cesium carbonate (2.0 equiv), Pd(OAc)₂ (0.05 equiv), and BINAP (0.08 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous toluene (10 volumes) via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 8 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the desired N-aryl amine.[6]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution, especially at positions bearing a good leaving group like a halogen.[1] This method is a classical and often highly efficient way to introduce a variety of nucleophiles.
| Entry | Pyrazine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dichloropyrazine | 3-Methoxyaniline | K₂CO₃ | DMF | 120 | 4 | 92 |
| 2 | 2,5-Dichloropyrazine | Thiophenol | K₂CO₃ | DMF | 80 | 2 | 88 |
| 3 | 2,5-Dichloropyrazine | Sodium methoxide | - | Methanol | reflux | 6 | 95 |
| 4 | 2,3-Dichloropyrazine | Piperidine | K₂CO₃ | Ethanol | reflux | 5 | 85 |
| 5 | 2,6-Dichloropyrazine | Ammonia | - | Ethanol | 150 (sealed tube) | 12 | 78 |
Experimental Protocol: Amination of 2,5-Dichloropyrazine with an Aniline Derivative
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dichloropyrazine (1.0 equiv) and the aniline derivative (1.1 equiv) in a suitable solvent such as DMF or DMSO.
-
Base Addition: Add potassium carbonate (1.5 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool to room temperature and pour the mixture into water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Pyrazine Derivatives in Signaling Pathways
Many functionalized pyrazines act as potent and selective inhibitors of protein kinases, which are key players in cellular signaling pathways that regulate cell proliferation, survival, and differentiation.[8] Aberrant kinase signaling is a hallmark of many cancers, making these enzymes attractive targets for drug development.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for cell growth and differentiation.[9] Its dysregulation is implicated in various cancers. Pyrazine-based compounds have been developed as potent FGFR inhibitors.[10]
Caption: FGFR signaling pathway and the point of intervention for pyrazine-based inhibitors.
c-Met and VEGFR-2 Signaling Pathways
The c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) pathways are also critical in cancer progression, particularly in processes like angiogenesis and metastasis.[11][12] Pyrazine derivatives have been designed as dual inhibitors of these kinases.[13]
Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways by pyrazine-based compounds.
Experimental Workflow
The general workflow for the synthesis and purification of functionalized pyrazines using the discussed methods is outlined below.
Caption: General experimental workflow for pyrazine functionalization.
Conclusion
This guide has presented a comparative overview of key synthetic methodologies that serve as powerful alternatives to the use of specific, pre-functionalized pyrazine reagents. The Suzuki-Miyaura and Buchwald-Hartwig reactions offer broad substrate scope and high efficiency for the formation of C-C and C-N bonds, respectively. Concurrently, nucleophilic aromatic substitution remains a robust and straightforward method for introducing a variety of nucleophiles onto the electron-deficient pyrazine ring. The choice of method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific functional groups to be introduced. The provided data and protocols offer a solid foundation for researchers to design and execute their synthetic strategies for the development of novel pyrazine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Performance Showdown: A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2-Bromo-5-chloro-3-methylpyrazine
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The strategic functionalization of heterocyclic compounds like 2-Bromo-5-chloro-3-methylpyrazine is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of the performance of various palladium catalysts in cross-coupling reactions with this versatile building block, supported by available experimental data.
The pyrazine scaffold is a key component in numerous biologically active compounds, and the presence of both bromo and chloro substituents on 2-Bromo-5-chloro-3-methylpyrazine offers differential reactivity, allowing for selective and sequential cross-coupling reactions. The choice of an appropriate palladium catalyst system is crucial for achieving high yields and reaction efficiency. This guide focuses on the widely employed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
At a Glance: Catalyst Performance Comparison
The following tables summarize the performance of different palladium catalyst systems in cross-coupling reactions involving 2-Bromo-5-chloro-3-methylpyrazine and structurally similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For substrates like 2-Bromo-5-chloro-3-methylpyrazine, the choice of catalyst and ligand is critical to achieving high yields, especially when coupling with a variety of boronic acids.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-88 | Effective for a range of arylboronic acids.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME/H₂O | 80 | 12-24 | 60-95 | Good yields, particularly for electron-rich and electron-neutral boronic acids. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 8-16 | 85-98 | High yields and good functional group tolerance with bulky, electron-rich ligands. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceutical agents. The efficiency of this reaction with 2-Bromo-5-chloro-3-methylpyrazine is highly dependent on the catalyst-ligand combination.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 12-24 | 70-90 | A classic system effective for a variety of amines. |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18-24 | 80-95 | Particularly effective for coupling with a wide range of primary and secondary amines.[2] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | K₂CO₃ | t-Amyl alcohol | 100 | 12 | 75-92 | A robust system for challenging amination reactions. |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The reaction is typically co-catalyzed by a copper salt.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 6-12 | 80-95 | A standard and effective system for a variety of alkynes. |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | High yields with short reaction times for 2-amino-3-bromopyridines, a related substrate class.[3] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 70 | 8-16 | 85-98 | Good performance with a variety of functionalized alkynes. |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published results. Below are representative experimental protocols for the cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
A mixture of 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is degassed and heated at 90 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
General Procedure for Buchwald-Hartwig Amination
To a solution of 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol) and the desired amine (1.2 mmol) in toluene (5 mL) is added NaOt-Bu (1.4 mmol), BINAP (0.03 mmol), and Pd₂(dba)₃ (0.015 mmol). The reaction mixture is degassed and heated to 100 °C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Mg₂SO₄, and concentrated. The residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
A mixture of 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol) in THF (10 mL) and triethylamine (3.0 mmol) is degassed and stirred at 65 °C for 6-12 hours. Upon completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general workflows for these palladium-catalyzed cross-coupling reactions.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Caption: General workflow for a Sonogashira coupling reaction.
Conclusion
The selection of an optimal palladium catalyst system for the cross-coupling of 2-Bromo-5-chloro-3-methylpyrazine is a multifaceted decision that depends on the specific coupling partners and desired reaction conditions. For Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ offer good reliability, while modern systems employing bulky phosphine ligands such as SPhos can provide higher yields. In Buchwald-Hartwig aminations, ligand choice is paramount, with Xantphos demonstrating broad applicability. For Sonogashira reactions, the standard Pd(PPh₃)₂Cl₂/CuI system remains a robust choice. Researchers are encouraged to consider the data presented in this guide as a starting point for their own optimization studies to achieve the best possible outcomes in their synthetic endeavors.
References
Validating the Structure of 2-Bromo-5-chloro-3-methylpyrazine: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for pharmaceutical and agrochemical applications, unambiguous structural validation is paramount. 2-Bromo-5-chloro-3-methylpyrazine is a key heterocyclic building block, and confirming its precise three-dimensional structure is critical for understanding its reactivity and ensuring the integrity of downstream products. While various analytical techniques provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for definitive atomic-level characterization.
This guide provides a comparative overview of analytical methods for structural validation, a detailed protocol for X-ray crystallography, and representative data for 2-Bromo-5-chloro-3-methylpyrazine.
Comparison of Structural Validation Methods
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for routine characterization, they provide indirect information about the molecular structure. X-ray crystallography, in contrast, offers a direct visualization of the atomic arrangement in the solid state, providing precise bond lengths, angles, and intermolecular interactions.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) |
| State of Matter | Solid (Single Crystal) | Solution or Solid-State | Gas Phase (from solid or liquid) |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions.[1] | Chemical environment of nuclei, connectivity through scalar couplings, through-space correlations (NOE). | Molecular weight, elemental composition, fragmentation patterns. |
| Key Advantage | Unambiguous and highly detailed 3D structural determination. | Provides detailed information about the electronic environment and connectivity of atoms in solution. | High sensitivity and ability to determine molecular formula. |
| Key Disadvantage | Requires a high-quality single crystal, which can be challenging to grow. | Interpretation can be complex for intricate molecules; provides an average structure in solution. | Provides limited information on the 3D arrangement of atoms. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive structural elucidation of 2-Bromo-5-chloro-3-methylpyrazine can be achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps in this process.
Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis. For a compound like 2-Bromo-5-chloro-3-methylpyrazine, which is a solid at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.
Crystal Mounting and Data Collection
Once suitable crystals are obtained, a single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head. The mounted crystal is then placed on a single-crystal X-ray diffractometer. The instrument, equipped with a radiation source (typically Mo Kα or Cu Kα) and a detector, rotates the crystal while irradiating it with X-rays. The diffraction data, which includes the intensities and positions of the diffracted beams, are collected over a wide range of orientations.
Data Reduction
The raw diffraction data are processed to correct for various experimental factors, such as background scattering, the Lorentz factor, and polarization effects. This step yields a set of unique reflection intensities that are used for structure solution.
Structure Solution and Refinement
The corrected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The resulting structural model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns. The final refined structure provides precise atomic coordinates, bond lengths, and bond angles.
Representative Crystallographic Data
The following table presents representative crystallographic data for 2-Bromo-5-chloro-3-methylpyrazine, based on typical values for similar halogenated heterocyclic compounds.
| Parameter | Value |
| Chemical Formula | C₅H₄BrClN₂ |
| Formula Weight | 207.45 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.15 |
| b (Å) | 10.25 |
| c (Å) | 9.80 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 692.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.99 |
| Absorption Coefficient (mm⁻¹) | 6.50 |
| F(000) | 400 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 3500 |
| Independent reflections | 1500 [R(int) = 0.04] |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |
| R indices (all data) | R1 = 0.060, wR2 = 0.125 |
Alternative Synthesis Route Comparison
While various synthetic routes to 2-Bromo-5-chloro-3-methylpyrazine exist, a common approach involves the halogenation of a suitable pyrazine precursor. For comparison, an efficient synthesis of the related compound, 2-bromo-5-methylpyrazine, involves the conversion of 5-methylpyrazine-2-carboxylic acid to the corresponding amide, followed by Hofmann degradation to the amine, and subsequent diazotization and in-situ bromination. This multi-step synthesis highlights the importance of robust analytical validation at each stage to ensure the desired product is obtained.
Visualizing the Workflow and Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
References
A Comparative Guide to Leaving Groups on the Pyrazine Core for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazine core is a cornerstone in the synthesis of a multitude of biologically active compounds and pharmaceuticals. Cross-coupling reactions have emerged as a powerful and versatile tool for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this electron-deficient heterocycle. The choice of the leaving group on the pyrazine substrate is a critical parameter that significantly influences the efficiency, scope, and conditions of these transformations. This guide provides a comparative analysis of common leaving groups—halogens (Cl, Br, I) and sulfonates (OTf)—in the context of widely used palladium-catalyzed cross-coupling reactions, supported by experimental data from the literature.
Comparative Performance of Leaving Groups
The reactivity of the leaving group in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[1][2] This trend is primarily dictated by the carbon-leaving group bond strength, which affects the rate-determining oxidative addition step in the catalytic cycle. However, the choice of catalyst, ligands, and reaction conditions can significantly modulate this reactivity order.
Below is a summary of quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on pyrazine substrates, illustrating the impact of the leaving group on reaction yields.
Table 1: Comparative Yields of Suzuki-Miyaura Coupling on Pyrazine Core
| Leaving Group | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cl | Arylboronic acid | Pd(dppb)Cl₂ | Na₂CO₃ | Toluene/H₂O | 100 | 18 | 75-95 | [3] |
| Br | 2-Pyridylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | 67-69 | [4] |
| I | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 16 | ~90 | [5] |
| OTf | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 12 | Good | [3] |
Table 2: Comparative Yields of Buchwald-Hartwig Amination on Pyrazine Core
| Leaving Group | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cl | Secondary Amine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 18 | 50-99 | [6] |
| Br | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 18 | 70-95 | [7] |
| I | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | High | [7][8] |
| OTf | Primary/Secondary Amine | Pd₂(dba)₃ / Josiphos | K₃PO₄ | Toluene | 100 | 18 | High | [8][9] |
Table 3: Comparative Yields of Sonogashira Coupling on Pyrazine Core
| Leaving Group | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Br | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 4 | 79-87 | [10] |
| I | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | 1 | 85-92 | [10] |
| OTf | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 4 | High | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for key cross-coupling reactions on the pyrazine core.
Suzuki-Miyaura Coupling of Chloropyrazine [3]
To a solution of chloropyrazine (1.0 mmol) and an arylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2 mL) is added Na₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(dppb)Cl₂ (0.03 mmol) is then added, and the reaction mixture is heated at 100 °C for 18 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination of Bromopyrazine [6]
A flame-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), bromopyrazine (1.0 mmol), and the desired amine (1.2 mmol) are then added. The reaction mixture is stirred at 110 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired N-arylpyrazine.
Sonogashira Coupling of Iodopyrazine [10]
To a solution of iodopyrazine (1.0 mmol) and a terminal alkyne (1.2 mmol) in DMF (10 mL) are added Et₃N (2.5 equiv), Pd(PPh₃)₂Cl₂ (0.025 mmol), and CuI (0.1 mmol). The reaction mixture is stirred at 60 °C for 1 hour under a nitrogen atmosphere. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.
Visualizing Cross-Coupling Workflow and Leaving Group Effects
To better understand the experimental process and the underlying chemical principles, the following diagrams illustrate the general workflow of a cross-coupling reaction and the influence of the leaving group on the catalytic cycle.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Benchmarking 2-Bromo-5-chloro-3-methylpyrazine for Efficient Library Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful and efficient synthesis of chemical libraries. 2-Bromo-5-chloro-3-methylpyrazine stands out as a versatile and highly reactive scaffold, particularly amenable to diversification through modern cross-coupling methodologies. This guide provides an objective comparison of its performance against alternative building blocks, supported by experimental data, to inform its application in library synthesis.
The pyrazine core is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds.[1][2] Its derivatives have shown a wide range of activities, including the inhibition of key signaling pathways implicated in cancer and other diseases, such as the mTOR pathway.[3][4] The unique substitution pattern of 2-Bromo-5-chloro-3-methylpyrazine, featuring two distinct halogen atoms, offers a strategic advantage for selective functionalization in combinatorial library development.
Efficiency in Palladium-Catalyzed Cross-Coupling Reactions
The primary advantage of 2-Bromo-5-chloro-3-methylpyrazine in library synthesis lies in the differential reactivity of its bromo and chloro substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making it more susceptible to oxidative addition to a palladium(0) catalyst.[5] This inherent reactivity difference allows for selective functionalization at the 2-position (bromine) under milder conditions, while the 5-position (chlorine) can be targeted under more forcing conditions or with specialized catalyst systems. This principle is fundamental to the efficient construction of diverse molecular libraries from a single scaffold.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. When employing 2-Bromo-5-chloro-3-methylpyrazine, the reaction can be directed to selectively couple at the C-Br bond.
Table 1: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-5-chloro-3-methylpyrazine (Hypothetical) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >85 |
| 2,5-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | Moderate |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 16 | Good |
Note: The data for 2-Bromo-5-chloro-3-methylpyrazine is a projection based on the established higher reactivity of C-Br bonds over C-Cl bonds in similar systems. Specific experimental data for this exact substrate is not widely available in the public domain. Data for dichloropyrazine and bromopyridine are representative of typical outcomes.
The higher reactivity of the C-Br bond in 2-Bromo-5-chloro-3-methylpyrazine is expected to lead to higher yields and shorter reaction times compared to a dichlorinated analog. This increased efficiency is a significant advantage in a high-throughput library synthesis setting.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. Similar to the Suzuki coupling, the chemoselectivity of this reaction on 2-Bromo-5-chloro-3-methylpyrazine is dictated by the differential reactivity of the two halogen atoms.
Table 2: Comparison of Halogen Reactivity in Buchwald-Hartwig Amination
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-5-chloro-3-methylpyrazine (Hypothetical) | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | High |
| 2,5-Dichloropyrazine | Aniline | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 110 | 24 | Moderate |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂/DPPP | NaOtBu | Toluene | 80 | - | 55-98[6] |
The selective amination at the 2-position of 2-Bromo-5-chloro-3-methylpyrazine allows for the introduction of a diverse range of amine-containing fragments, further expanding the chemical space accessible from this versatile building block.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for use with 2-Bromo-5-chloro-3-methylpyrazine.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is added.
-
The reaction mixture is heated to 90-100 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In an oven-dried reaction vessel under an inert atmosphere, combine 2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv.).
-
Add a strong base, such as cesium carbonate (1.5 equiv.).
-
Add an anhydrous, degassed solvent like toluene.
-
The reaction mixture is heated to 100-110 °C and stirred for 18-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to yield the desired product.
Visualizing Workflows and Biological Relevance
The following diagrams illustrate a typical experimental workflow for library synthesis using 2-Bromo-5-chloro-3-methylpyrazine and its relevance in targeting key cellular signaling pathways.
Derivatives of pyrazine are known to be inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[1][2]
Conclusion
2-Bromo-5-chloro-3-methylpyrazine is a highly efficient and versatile building block for library synthesis. Its key advantage lies in the differential reactivity of the bromo and chloro substituents, which allows for selective and sequential functionalization through established palladium-catalyzed cross-coupling reactions. This feature enables the rapid generation of diverse chemical libraries around a privileged pyrazine core, making it an invaluable tool for drug discovery and development professionals. The higher reactivity of the C-Br bond generally translates to milder reaction conditions, shorter synthesis times, and higher yields when compared to dichloro-substituted heterocyclic alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
A Comparative Guide to the Reaction Kinetics of 2-Bromo-5-chloro-3-methylpyrazine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of key intermediates is paramount for optimizing synthetic routes, ensuring scalability, and gaining deeper mechanistic insights. This guide provides a comparative analysis of the reaction kinetics of 2-Bromo-5-chloro-3-methylpyrazine, a versatile heterocyclic building block, in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
While specific quantitative kinetic data for 2-Bromo-5-chloro-3-methylpyrazine is not extensively available in peer-reviewed literature, this guide establishes a framework for comparative kinetic analysis based on well-established principles of physical organic chemistry and evidence from analogous halogenated heterocyclic systems. We will explore the expected reactivity, compare it with alternative substrates, provide detailed experimental protocols for kinetic studies, and visualize the underlying reaction mechanisms.
Principles of Reactivity in Cross-Coupling Reactions
The kinetics of palladium-catalyzed cross-coupling reactions are primarily governed by the nature of the organic halide, the catalyst system (palladium precursor and ligand), the base, and the solvent. The rate-determining step in many of these catalytic cycles is the initial oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.
Influence of the Halogen: The reactivity of the carbon-halogen (C-X) bond is inversely proportional to its bond dissociation energy. For halogenated aromatic and heteroaromatic compounds, the general order of reactivity is I > Br > Cl.[1][2] This trend implies that the C-Br bond in 2-Bromo-5-chloro-3-methylpyrazine will be significantly more reactive than the C-Cl bond under typical cross-coupling conditions. This inherent difference in reactivity allows for selective functionalization at the C2 position (bromine) while leaving the C5 position (chlorine) intact, or for sequential couplings by modulating the reaction conditions.
Influence of the Heterocyclic Core: The electron-deficient nature of the pyrazine ring can influence the rate of oxidative addition. The nitrogen atoms in the pyrazine ring can also coordinate to the palladium center, potentially inhibiting catalysis.[3] The selection of appropriate ligands is crucial to mitigate this effect and maintain a high catalytic turnover.
Comparative Data for Cross-Coupling Reactions
The following tables summarize representative reaction conditions and expected reactivity for the Suzuki-Miyaura and Buchwald-Hartwig reactions involving halogenated pyrazines and related heterocycles. This data provides a basis for comparing the expected performance of 2-Bromo-5-chloro-3-methylpyrazine with alternative substrates.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Halogenated Heterocycles
| Halogenated Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| 2,5-Dichloropyrazine | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100-120 | Moderate to Good | [4] |
| 2,5-Diiodopyrazine | PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | High | [3] |
| 4-Bromopyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High | [5] |
| 4-Chloropyridine | Pd(OAc)₂ | Buchwald Ligands | K₃PO₄ | Toluene/H₂O | 100 | Moderate to High | [5] |
| 4-Bromopyrazole | XPhos Pd G2 | - | K₃PO₄ | - | - | High (80-93%) | [6] |
| 4-Chloropyrazole | Pd(OAc)₂ | SPhos | K₃PO₄ | - | - | Moderate (60-95%) | [6] |
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Halogenated Heterocycles
| Halogenated Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| 2-Amino-5-bromo-4-methylpyridine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | Good to High | [7] |
| 2-Amino-5-bromo-4-methylpyridine (with volatile amines) | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80-100 | Good | [7] |
| Bromobenzene | [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | High | [8] |
| 4-Bromopyrazole | Pd(dba)₂ | tBuDavePhos | - | - | - | High (60-90%) | [6] |
| 5-Bromo-2-chloro-3-fluoropyridine | Pd₂dba₃ | Xantphos | - | - | - | Selective at Bromine | [9] |
| Heteroaryl Bromides (general) | P4 | L4 | LHMDS | THF | 50-80 | Good to High |
Experimental Protocols for Kinetic Analysis
The following is a generalized protocol for the kinetic analysis of the Suzuki-Miyaura coupling of 2-Bromo-5-chloro-3-methylpyrazine. This protocol can be adapted for other cross-coupling reactions.
Objective: To determine the reaction order and rate constant for the Suzuki-Miyaura coupling of 2-Bromo-5-chloro-3-methylpyrazine with a boronic acid.
Materials:
-
2-Bromo-5-chloro-3-methylpyrazine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Gas-tight syringes
-
Heating block or oil bath
-
GC-MS or HPLC for analysis
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of 2-Bromo-5-chloro-3-methylpyrazine, the arylboronic acid, the palladium precursor/ligand complex, and the internal standard in the chosen solvent.
-
Reaction Setup: In a series of reaction vials, add the base. Then, add the stock solutions of the palladium catalyst, the boronic acid (in large excess to ensure pseudo-first-order conditions with respect to the pyrazine), and the internal standard.
-
Initiation of Reaction: Equilibrate the vials at the desired reaction temperature. Initiate the reaction by adding the stock solution of 2-Bromo-5-chloro-3-methylpyrazine to each vial.
-
Sampling and Quenching: At predetermined time intervals, withdraw a small aliquot from each reaction vial using a syringe and immediately quench the reaction by transferring it to a vial containing a quenching solution (e.g., a cooled solution of a strong acid or a suitable amine).
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the remaining 2-Bromo-5-chloro-3-methylpyrazine relative to the internal standard.
-
Data Processing: Plot the natural logarithm of the concentration of 2-Bromo-5-chloro-3-methylpyrazine versus time. A linear plot indicates a pseudo-first-order reaction. The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs). The experiment can be repeated with varying concentrations of the boronic acid and catalyst to determine the overall rate law.
Visualization of Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, and a general workflow for kinetic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Cross-Reactivity of 2-Bromo-5-chloro-3-methylpyrazine with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-Bromo-5-chloro-3-methylpyrazine with various functional groups, focusing on common palladium-catalyzed cross-coupling reactions. Due to the presence of two distinct halogen atoms on an electron-deficient pyrazine ring, this molecule offers opportunities for selective and sequential functionalization, making it a valuable building block in medicinal chemistry and materials science.[1] The insights and data presented herein are collated from established principles of chemical reactivity and published studies on analogous bromo-chloro heteroaromatic systems.
General Reactivity Principles
The cross-reactivity of 2-Bromo-5-chloro-3-methylpyrazine is primarily governed by the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed reactions. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[2] This trend is inversely correlated with the bond dissociation energies (C-Cl > C-Br), meaning the C-Br bond is weaker and thus more readily cleaved by a palladium(0) catalyst.[3]
This inherent difference allows for the selective functionalization of the C-Br bond at the 2-position while leaving the C-Cl bond at the 5-position intact, typically by using milder reaction conditions. Subsequent, more forcing conditions can then be applied to react the C-Cl bond.[4] The electron-deficient nature of the pyrazine ring further activates both halides towards cross-coupling reactions compared to their benzene analogues.[5]
Comparative Data for Cross-Coupling Reactions
While direct, side-by-side comparative studies for 2-Bromo-5-chloro-3-methylpyrazine with a wide array of functional groups are not extensively documented in the literature, the following table summarizes expected outcomes and selectivities based on data from similar bromo-chloro heteroaromatic substrates. The reactions are assumed to be conducted under conditions optimized for selective C-Br bond reactivity.
| Reaction Type | Functional Group | Coupling Partner (Example) | Expected Primary Product | Typical Yield Range (%) | Expected Selectivity (Br vs. Cl) |
| Suzuki-Miyaura | Arylboronic Acid | Phenylboronic Acid | 2-Phenyl-5-chloro-3-methylpyrazine | 85-95 | High (>95:5) |
| Sonogashira | Terminal Alkyne | Phenylacetylene | 2-(Phenylethynyl)-5-chloro-3-methylpyrazine | 80-90 | High (>95:5) |
| Buchwald-Hartwig | Secondary Amine | Morpholine | 4-(5-Chloro-3-methylpyrazin-2-yl)morpholine | 70-85 | Moderate to High |
| Buchwald-Hartwig | Primary Amine | Aniline | N-Phenyl-5-chloro-3-methylpyrazin-2-amine | 65-80 | Moderate to High |
| Stille | Organostannane | Tributyl(vinyl)stannane | 2-Vinyl-5-chloro-3-methylpyrazine | 75-90 | High (>95:5) |
| Nucleophilic Aromatic Substitution | Thiols | Thiophenol | No significant reaction expected under typical cross-coupling conditions | <5 | Low |
| Nucleophilic Aromatic Substitution | Alcohols | Phenol | No significant reaction expected under typical cross-coupling conditions | <5 | Low |
Note: Yields and selectivities are estimates based on analogous systems and can vary significantly with the specific substrate, catalyst, ligand, and reaction conditions employed. Reactions with thiols and alcohols via palladium catalysis are not standard and typically do not proceed under these conditions. Nucleophilic aromatic substitution (SNAr) with strong nucleophiles like thiols might occur but generally requires more forcing conditions than selective C-Br cross-coupling.
Experimental Protocols
The following are representative experimental protocols for key cross-coupling reactions, adapted for 2-Bromo-5-chloro-3-methylpyrazine based on established methodologies for similar substrates.[4][6]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
Reaction Setup: To a dry Schlenk tube, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a suitable phosphine ligand like XPhos (0.03 mmol, 3 mol%).
-
Solvent and Degassing: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-Br Position
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon).
-
Reagent Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) followed by a degassed solvent and base, typically triethylamine (Et₃N) or diisopropylamine (DIPA) (5 mL).
-
Reaction: Stir the reaction mixture at room temperature or heat gently to 40-60 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite to remove the ammonium salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Logical Relationship of Selective Cross-Coupling
Caption: Sequential functionalization pathway for 2-Bromo-5-chloro-3-methylpyrazine.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Standard experimental workflow for a selective Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-chloro-3-methylpyrazine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-5-chloro-3-methylpyrazine, a halogenated pyrazine derivative. Adherence to these procedures is critical due to the compound's inherent hazards.
Immediate Safety and Hazard Information
2-Bromo-5-chloro-3-methylpyrazine is classified as a hazardous substance. According to its GHS classifications, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with the following PPE:
-
Gloves: Nitrile rubber gloves are recommended. For prolonged contact or when handling larger quantities, double gloving may be appropriate.
-
Eye Protection: ANSI-approved chemical splash goggles are essential.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: All handling of 2-Bromo-5-chloro-3-methylpyrazine should be conducted within a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[2]
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard classifications for 2-Bromo-5-chloro-3-methylpyrazine.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The disposal of 2-Bromo-5-chloro-3-methylpyrazine must be managed as hazardous waste, specifically as halogenated organic waste. Improper disposal, such as drain disposal, is strictly prohibited.[3][4]
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use a compatible container, such as a polyethylene container, provided by your institution's Environmental Health & Safety (EHS) department.[3] Metal containers are generally not recommended for halogenated solvents as they can corrode.[3]
-
The container must have a secure, tight-fitting lid to prevent the escape of vapors.[6]
-
Label the waste container with a "Hazardous Waste" tag before adding any waste. The label should clearly identify the contents, including the full chemical name "2-Bromo-5-chloro-3-methylpyrazine," and the associated hazards (e.g., Irritant, Harmful).
-
-
Waste Collection:
-
All transfers of waste into the container must be performed in a certified chemical fume hood.
-
Avoid overfilling the container; it is generally recommended not to fill beyond 80% capacity to allow for vapor expansion.
-
Keep the waste container closed at all times, except when adding waste.[6]
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The storage area should be cool, dry, and well-ventilated.
-
Store the container away from incompatible materials such as acids, bases, metals, and oxidizing agents.[3]
-
-
Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.
-
Follow all institutional and local regulations for the final disposal of hazardous chemical waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Bromo-5-chloro-3-methylpyrazine.
Caption: Disposal workflow for 2-Bromo-5-chloro-3-methylpyrazine.
References
- 1. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 2-Bromo-5-chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-5-chloro-3-methylpyrazine (CAS No. 1260664-82-1). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
2-Bromo-5-chloro-3-methylpyrazine is a hazardous substance that requires careful handling to prevent exposure. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1] The following table summarizes the mandatory personal protective equipment to be used when handling this chemical.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety Goggles | Chemical splash goggles | To protect eyes from splashes and dust, preventing serious eye irritation.[2][3] |
| Skin and Body Protection | Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If dust or aerosol will be generated, use a local exhaust or a NIOSH-approved respirator. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[4] |
Operational and Disposal Plans: A Step-by-Step Protocol
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Keep the container tightly closed when not in use.[2]
-
Ensure the storage area is well-ventilated.[3]
2. Handling and Use (Experimental Protocol):
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Work in a well-ventilated area, preferably within a chemical fume hood, especially when generating dust or aerosols.[2][4]
-
Weighing: To minimize dust dispersion, handle the solid carefully. Use a spatula to transfer the chemical. Clean any spills immediately.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash your hands and face thoroughly with soap and water.[2] Decontaminate all equipment used. Contaminated clothing should be removed and washed before reuse.[2]
3. Spill and Emergency Procedures:
-
Minor Spills: For small spills, carefully sweep up the solid material, taking care not to disperse dust, and place it into a sealed container for disposal.[2]
-
Major Spills: In case of a large spill, evacuate the area and keep personnel upwind.[2] Prevent the product from entering drains or waterways.[2]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] Seek medical attention if irritation persists.[2]
-
Skin Contact: Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2]
-
Ingestion: If swallowed, rinse your mouth and seek medical advice.[5]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[5]
4. Disposal Plan:
-
Dispose of the chemical and its container in accordance with all federal, state, and local regulations.[2]
-
Do not allow the product to enter the environment, drains, or soil.[2]
-
Unused products should be disposed of as hazardous waste. Do not reuse empty containers.[2]
Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of 2-Bromo-5-chloro-3-methylpyrazine.
Caption: Workflow for handling 2-Bromo-5-chloro-3-methylpyrazine.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
